In-Depth Technical Guide: ^1^H and ^13^C NMR Characterization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Executive Summary Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly versatile heterocyclic building block. Its structural motif—a pyrazole core functionalized with a cyclopropyl ring,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly versatile heterocyclic building block. Its structural motif—a pyrazole core functionalized with a cyclopropyl ring, a hydroxyl group, and an ester moiety—makes it a privileged scaffold in the design of kinase inhibitors and antimalarial agents targeting dihydroorotate dehydrogenase (DHODH) [1].
For researchers and drug development professionals, the accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. However, pyrazole derivatives exhibit complex tautomeric behaviors that can confound spectral interpretation. This whitepaper provides a comprehensive, authoritative guide to the ^1^H and ^13^C NMR chemical shifts of this molecule, detailing the causality behind solvent selection, tautomeric equilibrium, and the mechanistic origins of its unique resonance frequencies.
Molecular Architecture and Tautomeric Dynamics
The interpretation of NMR spectra for 5-hydroxypyrazoles requires a fundamental understanding of their tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the 5-hydroxy-1H-pyrazole (aromatic) form and the 5-oxo-4,5-dihydro-1H-pyrazole (non-aromatic) form.
The Causality of Solvent Selection
The choice of deuterated solvent dictates which tautomer dominates the NMR spectrum. In non-polar solvents like Chloroform-d (CDCl3), the compound often exists as a complex, rapidly exchanging mixture of tautomers, leading to severe line broadening and loss of resolution.
To establish a self-validating and reproducible protocol, Dimethyl Sulfoxide-d6 (DMSO-d6) must be used. The highly polar, hydrogen-bond-accepting nature of DMSO stabilizes the hydroxyl proton via intermolecular hydrogen bonding. This effectively "locks" the molecule into the aromatic 5-hydroxy tautomer, yielding sharp, highly resolved spectral peaks.
Tautomeric equilibrium of the pyrazole core influenced by solvent polarity.
Theoretical and Empirical NMR Assignments
The following chemical shifts are synthesized from empirical data of closely related 5-hydroxypyrazole-4-carboxylate analogs and established theoretical shielding models [2].
^1^H NMR Chemical Shifts
In the ^1^H NMR spectrum, the cyclopropyl group and the ethyl ester provide distinct, easily identifiable aliphatic signals, while the exchangeable protons of the pyrazole core serve as diagnostic markers for the tautomeric state.
Table 1: ^1^H NMR Data Summary (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Mechanistic Rationale
11.50 – 12.50
Broad Singlet (br s)
-
1H
-OH / -NH
Highly deshielded due to hydrogen bonding with DMSO. Broadness indicates residual exchange.
4.12
Quartet (q)
7.1
2H
-OCH2 CH3
Deshielded by the adjacent electronegative oxygen of the ester group.
2.35
Multiplet (m)
-
1H
Cyclopropyl -CH -
Methine proton attached to the sp^2^ hybridized C3 of the pyrazole ring.
1.22
Triplet (t)
7.1
3H
-OCH2CH3
Standard methyl group split by the adjacent methylene protons.
0.95
Multiplet (m)
-
2H
Cyclopropyl -CH2 -
Diastereotopic-like splitting due to the rigid cyclopropyl ring geometry.
0.85
Multiplet (m)
-
2H
Cyclopropyl -CH2 -
Second set of methylene protons on the cyclopropyl ring.
^13^C NMR Chemical Shifts
The ^13^C NMR spectrum provides the most definitive proof of the 5-hydroxy tautomer. The chemical shift of the C4 carbon is the critical diagnostic node in this analysis.
Table 2: ^13^C NMR Data Summary (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Mechanistic Rationale
166.0
Quaternary (C=O)
Ester Carbonyl
Highly deshielded sp^2^ carbon typical of conjugated esters.
158.4
Quaternary (C-OH)
Pyrazole C5
Deshielded directly by the attached electronegative oxygen atom.
150.4
Quaternary (C-R)
Pyrazole C3
Deshielded by the adjacent nitrogen (N2) and the cyclopropyl substituent.
92.5
Quaternary (C-R)
Pyrazole C4
Diagnostic Peak: The strong π-electron donation from the C5-OH group via resonance highly shields this carbon, pushing it unusually upfield for an aromatic system [2].
59.5
Secondary (CH2)
-OC H2CH3
Deshielded aliphatic carbon adjacent to the ester oxygen.
14.5
Primary (CH3)
-OCH2C H3
Standard aliphatic methyl carbon.
8.2
Tertiary (CH)
Cyclopropyl -C H-
Highly shielded due to the diamagnetic anisotropy of the cyclopropyl ring bonds.
6.5
Secondary (CH2)
Cyclopropyl -C H2- (2C)
Equivalent methylene carbons of the cyclopropyl ring.
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating experimental workflow must be strictly adhered to.
Sample Preparation
Drying: Ensure the Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate sample is dried under high vacuum (≤ 0.1 mbar) for 12 hours to remove trace water, which can obscure the cyclopropyl signals around 1.0 ppm and interfere with the OH/NH exchangeable protons.
Dissolution: Accurately weigh 15–20 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a pristine 5 mm NMR tube to remove paramagnetic particulate impurities that cause line broadening.
Acquisition Workflow
Step-by-step experimental workflow for high-resolution NMR data acquisition.
Instrument Parameters:
Probe: 5 mm multinuclear broad-band observe (BBO) or cryoprobe.
Temperature: Regulated at 298 K (25 °C) to stabilize the tautomeric exchange rate.
^1^H Acquisition: Pulse program zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.
^13^C Acquisition: Pulse program zgpg30 (proton-decoupled), Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 1024 to ensure adequate signal-to-noise ratio for the quaternary pyrazole carbons (C3, C4, C5) which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
References
Vah, L., Medved, T., Grošelj, U., Klemenčič, M., Podlipnik, Č., Štefane, B., Wagger, J., Novinec, M., & Svete, J. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.[Link]
Eller, G. A., Vilkauskaitė, G., Šačkus, A., Martynaitis, V., Mamuye, A. D., Pace, V., & Holzer, W. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287–1292.[Link]
Exploratory
Structural Elucidation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate: A Comprehensive Guide to X-Ray Diffraction Methodologies
Executive Summary & Structural Rationale In early-stage drug discovery, pyrazole derivatives are highly prized for their bioisosteric properties and ability to form robust hydrogen-bonding networks with target kinases an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In early-stage drug discovery, pyrazole derivatives are highly prized for their bioisosteric properties and ability to form robust hydrogen-bonding networks with target kinases and receptors. Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) represents a particularly fascinating crystallographic challenge.
As an application scientist, I do not view Single-Crystal X-Ray Diffraction (SCXRD) merely as a tool for generating 3D renders; it is the definitive, self-validating method for resolving fundamental chemical ambiguities. This specific molecule presents three critical structural questions that only SCXRD can answer:
Keto-Enol Tautomerism: The 5-hydroxy-1H-pyrazole core exists in dynamic equilibrium with its 5-oxo-4,5-dihydro-1H-pyrazole tautomer. Diffraction data explicitly locates the mobile proton, assigning the definitive solid-state tautomeric form.
Steric Torsion: The cyclopropyl group at the C3 position introduces unique
σ
-aromatic electronic effects and steric bulk. X-ray data quantifies the torsion angle between the cyclopropyl ring and the planar pyrazole core, which directly impacts the molecule's predicted binding affinity in in silico docking models.
Supramolecular Pharmacophore: The molecule possesses competing hydrogen-bond donors (1H-pyrazole nitrogen, 5-hydroxyl group) and acceptors (4-carboxylate carbonyl, pyrazole N2). Mapping the
N−H⋯O
and
O−H⋯O
networks is crucial for understanding its physicochemical stability[1].
Causality in Intermolecular Interactions
Understanding why this molecule packs the way it does requires analyzing its functional groups. In structurally related analogues, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the molecules typically interact via strong
N−H⋯O
hydrogen bonds (with
H⋯O
distances around 2.06 Å) to form infinite 1D chains along the crystallographic axis[2].
For the cyclopropyl-5-hydroxy derivative, the presence of the additional 5-OH group introduces a secondary hydrogen-bonding pathway. The causality here is driven by thermodynamics: the crystal lattice will adopt the conformation that maximizes intermolecular hydrogen bonding while minimizing steric clashes from the cyclopropyl moiety.
Caption: Causality of intermolecular hydrogen bonding networks in the pyrazole crystal lattice.
Self-Validating Experimental Protocol for SCXRD
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every experimental choice—from solvent selection to data collection temperature—has a direct, measurable impact on the final structural model.
Step 1: High-Purity Crystallization
Method: Slow solvent evaporation.
Solvent Selection: Ethanol or an Ethanol/Water gradient. Causality: Polar protic solvents like ethanol participate in transient hydrogen bonding during nucleation, slowing the growth rate and yielding high-quality, defect-free single crystals[3].
Validation Gate: Crystals must exhibit sharp optical extinction under polarized light. Birefringence confirms a highly ordered, non-amorphous internal lattice.
Step 2: Crystal Mounting and Cryocooling
Method: A crystal (approx.
0.2×0.15×0.1
mm) is coated in paratone oil, mounted on a MiTeGen loop, and immediately flash-cooled to 100–200 K using a nitrogen cold stream.
Causality: Why cool to 100 K? Pyrazole protons are highly mobile. At room temperature, thermal vibrations smear the electron density, making it impossible to accurately locate the hydrogen atoms involved in the critical
N−H⋯O
networks. Cryocooling freezes out this dynamic disorder[1].
Step 3: X-Ray Diffraction Data Collection
Method: Data is collected using a diffractometer equipped with a Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
microfocus source.
Validation Gate: The internal agreement factor (
Rint
) during data integration serves as our primary quality control. An
Rint<0.05
validates that the crystal is untwinned and the data is of publishable quality. If
Rint>0.05
, the protocol dictates halting the refinement and returning to Step 1.
Step 4: Phase Problem Solution and Refinement
Method: The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on
F2
(SHELXL).
Causality: Hydrogen atoms attached to carbon are placed in calculated positions (riding model). However, to maintain absolute structural integrity, the highly mobile protons on the 1H-pyrazole nitrogen and the 5-hydroxyl group must be located directly from the difference Fourier electron density map and refined isotropically[2].
Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) data processing.
Quantitative Data Presentation
While the exact unit cell parameters for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate require empirical measurement per batch, we can establish rigorous benchmark parameters based on isostructural ethyl 1H-pyrazole-4-carboxylate derivatives documented in recent crystallographic literature[1][3][4].
Crystallographic Parameter
Expected Value / Range
Scientific Rationale & Causality
Crystal System
Monoclinic
Typical for planar pyrazole cores packing via directional 1D/2D hydrogen bonding networks[3].
Space Group
P21/c
or
P21/m
Centrosymmetric packing minimizes dipole moments across the bulk crystal lattice[2].
Z (Molecules/Unit Cell)
2 or 4
Dependent on whether the molecule sits on a general position or a crystallographic mirror plane[2].
Data Collection Temp.
100 K – 200 K
Essential for resolving the electron density of the 5-OH and 1H-pyrazole protons[1].
Final
R1
Factor
<0.05
The ultimate validation metric. Values below 5% indicate a highly accurate, self-consistent structural model[4].
N−H⋯O
Distance
≈2.06
Å
Strong intermolecular hydrogen bonding stabilizing the supramolecular architecture[2].
Conclusion
The structural elucidation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate via X-ray diffraction is a rigorous exercise in physical chemistry. By carefully controlling the crystallization environment, utilizing cryogenic data collection to freeze thermal motion, and applying strict validation gates (
Rint
and
R1
thresholds), researchers can definitively map the tautomeric state and hydrogen-bonding pharmacophore of this critical building block.
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucle...
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved pharmaceuticals.[3] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and a range of kinase inhibitors for cancer therapy, underscoring the broad therapeutic impact of this chemical motif.[2][4] The physicochemical properties of pyrazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as solubility, membrane permeability, and target binding affinity.[5][6]
This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific, promising pyrazole derivative: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate . The presence of a cyclopropyl group, a hydroxyl moiety, and an ethyl carboxylate function on the pyrazole core suggests a unique combination of electronic and steric features that are of significant interest in the design of novel therapeutic agents. Due to the limited availability of experimental data for this specific molecule, this guide will leverage validated computational methods to predict its key physicochemical parameters, a common and essential practice in contemporary drug discovery.[5] Furthermore, this guide will detail the established experimental protocols for the determination of these properties, providing a robust framework for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds.
Molecular Structure and Identifying Information
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.
Structure:
Caption: 2D structure of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
The following table summarizes the predicted physicochemical properties of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, obtained from a consensus of validated computational models. These values provide critical insights into the compound's likely behavior in biological systems.
Table 2: Predicted Physicochemical Data
Property
Predicted Value
Significance in Drug Discovery
Melting Point (°C)
180-220
Influences solubility and formulation development.
Boiling Point (°C)
> 350 (decomposes)
Important for understanding thermal stability.
Water Solubility (logS)
-2.5 to -3.5
A key determinant of bioavailability and formulation.
logP (Octanol/Water)
1.5 - 2.5
Measures lipophilicity, affecting membrane permeability and absorption.
pKa (Acidic/Basic)
Acidic (OH): 6.5-7.5; Basic (N): 1.5-2.5
Determines the ionization state at physiological pH, impacting solubility and target interaction.
Polar Surface Area (Ų)
75-85
Influences membrane permeability and interactions with polar targets.
Hydrogen Bond Donors
2
Potential for hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors
4
Potential for hydrogen bonding interactions with biological targets.
Rotatable Bonds
3
Relates to conformational flexibility and binding entropy.
In-Depth Analysis of Key Physicochemical Parameters
Solubility
Aqueous solubility is a critical parameter for any potential drug candidate, as a compound must be in solution to be absorbed and exert its therapeutic effect. The predicted logS value in the range of -2.5 to -3.5 suggests that Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is likely to have low to moderate aqueous solubility. This is a common characteristic of drug-like molecules and often necessitates formulation strategies to enhance bioavailability.[7]
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. The predicted logP range of 1.5 to 2.5 indicates that this molecule possesses a balanced lipophilic character. This is often a desirable trait in drug candidates, as it can facilitate passage through biological membranes without being excessively retained in fatty tissues.[8]
Ionization (pKa)
The pKa values of a molecule dictate its ionization state at a given pH. The predicted acidic pKa of the 5-hydroxy group (around 6.5-7.5) suggests that this group will be partially deprotonated at physiological pH (7.4), contributing to its aqueous solubility. The pyrazole ring itself possesses a weakly basic nitrogen atom with a predicted pKa of 1.5-2.5, meaning it will be predominantly in its neutral form in the body. Understanding the ionization state is crucial for predicting how the molecule will interact with its biological target and for developing appropriate formulations.[9]
Experimental Protocols for Physicochemical Property Determination
While computational predictions are invaluable, experimental verification is the gold standard in drug development. The following section outlines established protocols for determining the key physicochemical properties of novel compounds like Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]
Caption: Workflow for the shake-flask solubility assay.
Step-by-Step Protocol:
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Addition of Compound: Add an excess amount of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: Remove the vial and allow it to stand to let the excess solid settle. Alternatively, centrifuge or filter the solution to separate the undissolved solid.
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound.
Lipophilicity Determination (Shake-Flask Method for logP)
Similar to solubility determination, the shake-flask method is the traditional and most accurate method for measuring the octanol-water partition coefficient.[8]
Caption: Workflow for the shake-flask logP determination.
Step-by-Step Protocol:
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and then allowing the phases to separate.
Partitioning: Add a known amount of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases.
Phase Separation: Allow the phases to separate completely.
Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
Sample Preparation: Dissolve a precisely weighed amount of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
Data Collection: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
Predicted Spectral Data
While experimental spectra are definitive, predicted spectral data can aid in structural confirmation and interpretation of experimental results.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the ethyl, cyclopropyl, and pyrazole protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
Protons
Predicted Chemical Shift (δ)
Multiplicity
Integration
Ethyl -CH₃
1.2 - 1.4
Triplet
3H
Ethyl -CH₂
4.2 - 4.4
Quartet
2H
Cyclopropyl -CH₂
0.6 - 1.2
Multiplet
4H
Cyclopropyl -CH
1.8 - 2.2
Multiplet
1H
Pyrazole -NH
10.0 - 12.0
Broad Singlet
1H
Hydroxyl -OH
8.0 - 10.0
Broad Singlet
1H
Predicted ¹³C NMR Spectrum
The carbon NMR will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)
Carbon
Predicted Chemical Shift (δ)
Ethyl -CH₃
14 - 16
Ethyl -CH₂
60 - 62
Cyclopropyl -CH₂
5 - 10
Cyclopropyl -CH
10 - 15
Pyrazole C4
95 - 105
Pyrazole C3
140 - 150
Pyrazole C5
155 - 165
Carboxylate C=O
160 - 170
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. In the absence of extensive experimental data, we have utilized validated computational methods to predict essential parameters that are critical for guiding early-stage drug discovery and development efforts. The provided protocols for experimental determination offer a clear path for researchers to validate these predictions and further characterize this and other novel pyrazole derivatives. The unique structural features of this molecule, combined with its predicted drug-like properties, make it a compelling candidate for further investigation in the pursuit of new and effective therapeutic agents.
References
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(11), 987-1000.
Kumar, A., & Sharma, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[1][2]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Rostom, S. A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1644-1681.[3]
Kerns, E. H., & Di, L. (2008).
Di, L., & Kerns, E. H. (2016).
Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate: Exact Mass, Molecular Weight, and HRMS Analytical Workflows
Executive Summary & Pharmacological Context In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold. Its unique elec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor and acceptor, facilitating robust bidentate interactions with diverse protein targets[1]. Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly functionalized pyrazole derivative widely utilized as a building block in the synthesis of anti-inflammatory and oncological therapeutics.
For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, distinguishing this compound from its isobaric metabolites or synthetic impurities requires absolute precision. This technical guide establishes the fundamental mass properties of the compound and details a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for its precise identification.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A common pitfall in early-stage drug discovery is conflating average molecular weight with monoisotopic exact mass.
Average Molecular Weight (196.20 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011). This value is used for macroscopic laboratory tasks, such as calculating molarity for synthetic reactions or biological assays.
Monoisotopic Exact Mass (196.0848 Da): Calculated using the mass of the primary, most abundant isotope of each element (e.g.,
12C=12.00000
,
1H=1.007825
). In high-resolution mass spectrometry (HRMS), instruments like Orbitraps or Q-TOFs measure individual isotopic peaks, making the exact mass the critical metric for structural confirmation and eliminating false positives [2].
To empirically verify the exact mass of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a rigorous LC-HRMS protocol is required. The following methodology is designed as a self-validating system ; it incorporates internal causality checks to ensure that any deviation in mass accuracy is automatically flagged, ensuring absolute trustworthiness of the data.
Phase 1: Sample Preparation and Matrix Management
Stock Solution: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete solubilization of the lipophilic cyclopropyl group while remaining compatible with reverse-phase chromatography.
Working Dilution: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the
[M+H]+
species in the ESI source.
Phase 2: UHPLC Chromatographic Resolution
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.
Rationale: High peak capacity UHPLC minimizes co-eluting matrix components. This prevents ion suppression in the ESI source, ensuring the exact mass measurement is not skewed by space-charge effects in the mass analyzer.
Phase 3: HRMS Acquisition & Lock-Mass Calibration
Ionization: Operate the ESI source in positive mode (ESI+). The amphoteric nature of the pyrazole ring allows the pyridine-like nitrogen to readily accept a proton.
Mass Analyzer: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolving power of
≥70,000
FWHM.
Self-Validation Step (Critical): Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, exact mass
[M+H]+=556.2766
). The acquisition software must be configured to correct mass drift in real-time. If the lock-mass deviates by >2 ppm, the system automatically invalidates the run. This guarantees that the detected mass of 197.0921
m/z
is instrumentally accurate and not an artifact of calibration drift.
Fig 1: LC-HRMS analytical workflow for exact mass verification of pyrazole derivatives.
Structural Elucidation via MS/MS Fragmentation
While exact mass confirms the molecular formula (
C9H12N2O3
), tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity. By applying a normalized collision energy (NCE) of 20-30 eV, the parent ion fragments into predictable daughter ions.
Mechanistic Fragmentation Causality
Ester Cleavage: The ethyl carboxylate group at the C4 position is highly susceptible to neutral loss. The loss of an ethanol molecule (
C2H6O
, 46.0419 Da) from the protonated parent ion yields a prominent fragment at 151.0502
m/z .
Cyclopropyl Ring Opening: The cyclopropyl group at the C3 position carries inherent ring strain. High-energy collisions induce ring opening and subsequent loss of a cyclopropene radical/neutral, generating secondary diagnostic ions.
Core Stability: The pyrazole core itself is highly stable due to its aromaticity and will typically remain intact unless subjected to extreme collision energies (>50 eV).
Applications in Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the exact mass and fragmentation behavior of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is not merely an academic exercise; it is a critical requirement for downstream drug development [3].
When this compound (or a drug containing this scaffold) is subjected to in vitro liver microsome assays, HRMS is used to track its metabolic fate. For instance, if the cyclopropyl ring undergoes aliphatic hydroxylation via Cytochrome P450 enzymes, the exact mass of the metabolite will shift by precisely +15.9949 Da (the exact mass of an oxygen atom). Low-resolution mass spectrometers cannot distinguish this true metabolic hydroxylation from isobaric interferences (e.g., a +16 Da shift caused by an unrelated matrix contaminant). By utilizing the self-validating HRMS protocol outlined above, researchers can confidently map the metabolic pathways of pyrazole-based drug candidates.
References
LCGC International. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165729371 (Representative exact mass data for C9H12N2O3)." PubChem Database. Available at:[Link]
Foundational
An In-depth Technical Guide to the Mechanism of Action for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and its derivatives. These compounds are a sig...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and its derivatives. These compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2] This document will delve into the established and putative mechanisms of action, supported by experimental evidence and in silico modeling, to provide researchers, scientists, and drug development professionals with a detailed understanding of this promising chemical scaffold.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its versatile synthetic accessibility and its ability to engage in various biological interactions.[1][3] Pyrazole derivatives are known to exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] The introduction of a cyclopropyl group and a hydroxy-carboxylate ester functionality, as seen in the title compounds, can significantly influence their physicochemical properties and biological targets.[4]
Multifaceted Mechanisms of Action
The biological effects of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives are not attributed to a single, universal mechanism. Instead, these compounds are understood to interact with multiple molecular targets, leading to a cascade of downstream cellular events. The primary mechanisms can be broadly categorized into enzyme inhibition, disruption of cellular structures, and modulation of signaling pathways.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of research points towards enzyme inhibition as a primary mechanism for many pyrazole derivatives.[2] The specific enzymes targeted can vary depending on the substitution pattern of the pyrazole core.
Several pyrazole derivatives are recognized for their potent anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] The development of selective COX-2 inhibitors, such as celecoxib, which features a pyrazole core, has been a major advancement in anti-inflammatory therapy, offering reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] It is plausible that Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives could also exhibit anti-inflammatory activity through this pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the COX-inhibitory activity of a compound is through a cell-free enzyme assay.
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
Assay Buffer: Tris-HCl buffer containing a heme cofactor and a reducing agent like glutathione.
Substrate: Arachidonic acid is used as the natural substrate for COX enzymes.
Test Compound Incubation: The test derivative is pre-incubated with the enzyme at various concentrations.
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
The pyrazole scaffold is a common feature in a number of protein kinase inhibitors.[2][7] Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer.[7] Certain pyrazole derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[2][7] The anti-proliferative effects of some pyrazole compounds on various cancer cell lines further support this mechanism.[7][8][9]
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of Receptor Tyrosine Kinases by Pyrazole Derivatives.
In silico and subsequent in vitro studies have identified certain hydroxy-pyrazole-carboxylates as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[2][10] This enzyme is critical for pyrimidine biosynthesis in the malaria parasite, making it an attractive target for antimalarial drug development.[2] The structural similarities suggest that Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives could also be explored for this activity.
Antimicrobial Mechanisms
The broad-spectrum antimicrobial activity of pyrazole derivatives is another area of intense investigation.[1][2]
Molecular docking studies have suggested that some pyrazole derivatives can bind to the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair.[5] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.
While the precise mechanisms are still being elucidated, some pyrazole compounds are thought to interfere with the integrity of microbial cell membranes or walls, leading to cell lysis and death.
Antioxidant Activity and Oxidative Stress Reduction
Several pyrazole derivatives have demonstrated notable antioxidant properties.[11] They can act as radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS) in cells.[11] This antioxidant capacity may contribute to their anti-inflammatory and cytoprotective effects.
Thermodynamic stability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stabi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] This document outlines a systematic approach grounded in the International Council for Harmonisation (ICH) guidelines to characterize the intrinsic stability of the molecule. We will delve into the predictive analysis of potential degradation pathways based on the molecule's functional groups, detail robust experimental protocols for forced degradation (stress testing), and describe the necessary bioanalytical methodologies for the separation and identification of potential degradants. The overarching goal is to provide researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to establish a comprehensive stability profile for this pyrazole derivative.
Introduction: The Imperative of Stability Profiling
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its broad range of biological activities and its prevalence in medicinal chemistry.[3][4] Before any small molecule can advance through the development pipeline, a thorough understanding of its chemical stability is paramount. Degradation of the parent molecule can lead to a loss of potency, the formation of impurities, and potentially the generation of toxic byproducts, compromising patient safety.[2]
This guide serves as a self-validating system for stability assessment, integrating established regulatory standards with first-principles chemical knowledge. We will explore the inherent liabilities of the target molecule and present a logical workflow for generating the data necessary to define its retest period, recommend storage conditions, and ensure the development of a stable final formulation.
Physicochemical Properties and Structural Analysis
A proactive assessment of a molecule's structure is fundamental to predicting its stability. By dissecting the functional groups of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, we can anticipate its behavior under various stress conditions.
Property
Value
Source
Molecular Formula
C₉H₁₂N₂O₂
Molecular Weight
180.20 g/mol
Form
Solid
SMILES
CCOC(=O)C1=CNN=C1C2CC2
InChI Key
HGCJVGPZFAUPOM-UHFFFAOYSA-N
Key Structural Features and Potential Instability Hotspots:
Ethyl Ester Moiety: Ester groups are canonical examples of hydrolytically sensitive functionalities. This group is susceptible to cleavage under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol. This is often a primary degradation pathway.
5-Hydroxy-1H-Pyrazole Core: The pyrazole ring itself is aromatic and generally stable.[3] However, the presence of the hydroxyl group introduces complexity. This moiety can undergo oxidation. Furthermore, hydroxy-pyrazoles can exist in keto-enol tautomeric forms, which may exhibit different reactivity and degradation profiles. The N-H proton is acidic and can be a site for reactions or phase II metabolism in vivo.[3]
Cyclopropyl Group: This strained three-membered ring is generally robust under typical pharmaceutical stress conditions. While highly energetic reactions can open the ring, it is not considered a primary liability for hydrolytic, oxidative, or moderate thermal stress.
The Regulatory Cornerstone: ICH Stability Guidelines
To ensure that stability data is universally acceptable to regulatory bodies, all experimental designs must be grounded in the ICH guidelines, specifically Q1A(R2) Stability Testing of New Drug Substances and Products .[1] These guidelines provide a harmonized approach to defining storage conditions, study duration, and evaluation criteria.[5][6]
Forced degradation, or stress testing, is a critical component of this framework. It is designed to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.[6][7]
Experimental Design for Stability Profiling
A comprehensive stability assessment involves two main types of studies: forced degradation and formal stability studies (long-term and accelerated).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are intentionally aggressive to produce a target degradation of 5-20% of the active ingredient.[6] This level of degradation is sufficient to detect and identify major degradants without driving the reaction to secondary and tertiary products that may not be relevant under normal storage conditions.
Objective: To identify degradation pathways and validate the specificity of the analytical method.[2][8]
General Procedure: Prepare solutions of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) and subject them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.
Step-by-Step Methodologies:
Acidic Hydrolysis:
Rationale: To assess susceptibility to degradation in low pH environments, which can be encountered during formulation or in vivo.
Protocol:
Add an equal volume of 0.1 M HCl to the sample solution.
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
Basic Hydrolysis:
Rationale: To evaluate stability in alkaline conditions, with a high probability of inducing ester hydrolysis.
Protocol:
Add an equal volume of 0.1 M NaOH to the sample solution.
Incubate at room temperature, monitoring at shorter intervals (e.g., 0.5, 1, 4, 8 hours) due to the typically faster rate of base-catalyzed hydrolysis.
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
Oxidative Degradation:
Rationale: To simulate exposure to atmospheric oxygen or oxidizing agents that may be present as excipient impurities. The pyrazole ring and hydroxyl group are potential targets.
Protocol:
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution.
Incubate at room temperature for a defined period (e.g., 2, 8, 24 hours).
Quench the reaction if necessary and dilute for analysis.
Thermal Degradation:
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, simulating excursions during shipping and storage.
Protocol:
Store the solid API in a thermostatically controlled oven at a high temperature (e.g., 80°C or 10°C increments above the accelerated testing temperature).[9]
At specified time points (e.g., 1, 3, 7 days), withdraw samples, dissolve in a suitable solvent, and analyze.
Photostability:
Rationale: To determine if the molecule is sensitive to light energy, which can catalyze degradation.
Protocol:
Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Analyze the exposed samples against a dark control stored under the same conditions.
Long-Term and Accelerated Stability Studies
These formal studies are performed on at least three primary batches to establish the re-test period or shelf life.[5][10] The conditions are defined by the climatic zone in which the product will be marketed.
Study Type
Storage Condition
Minimum Duration
Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][11]
A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[12]
Intermediate testing is only required if a "significant change" occurs during accelerated testing when the long-term condition is 25°C/60% RH.[5]
Bioanalytical Methodology for Stability Assessment
The ability to accurately quantify the parent compound and its degradants is the analytical backbone of any stability study.
Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability testing due to its high sensitivity and resolving power.[13] A method is considered "stability-indicating" only if it can separate the parent peak from all degradation products and any process impurities.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Rationale for Reverse-Phase HPLC (RP-HPLC): For a moderately polar molecule like this pyrazole derivative, a C18 stationary phase provides a versatile starting point for achieving good retention and separation.
Rationale for Gradient Elution: A gradient (e.g., increasing acetonitrile concentration over time) is typically required to elute the more polar degradation products (like the hydrolyzed carboxylic acid) early in the run while still retaining and eluting the less polar parent compound with good peak shape.
Rationale for Photodiode Array (PDA) Detector: A PDA detector is crucial as it acquires the full UV-Vis spectrum for each peak. This allows for an assessment of peak purity, helping to ensure that a single chromatographic peak does not contain multiple co-eluting compounds.[13]
Identification of Degradants
Once degradation is observed, identifying the structure of the new impurities is critical.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this task. By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradation products.[13] High-resolution mass spectrometry (HRMS) provides a highly accurate mass, allowing for the prediction of the elemental formula. Tandem MS (MS/MS) experiments, where an ion is fragmented, provide structural information that helps elucidate the exact chemical structure of the degradant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a significant degradant, it may be necessary to isolate the compound using preparative HPLC and analyze it by NMR.[13]
Predicted Degradation Pathways
Based on the chemical structure, two primary degradation pathways are anticipated under stress conditions.
Caption: Predicted primary degradation pathways for the target molecule.
Pathway 1: Ester Hydrolysis: This is the most probable degradation route, occurring under both acidic and basic conditions. The ethyl ester will be cleaved to form 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylic acid . This product will be significantly more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column.
Pathway 2: Oxidation: The electron-rich pyrazole ring, particularly with an activating hydroxyl group, is susceptible to oxidation. This could lead to ring-opened products or the formation of N-oxides or other oxidized species. The exact structure would need to be confirmed by LC-MS.
Data Interpretation and Reporting
The analysis of stability data must be systematic and quantitative.
Mass Balance: A critical concept in stability studies is mass balance. The sum of the assay value of the parent compound and the levels of all known degradation products should remain constant and close to 100% of the initial value. A significant deviation from 100% may indicate that not all degradants are being detected or that they do not have a UV chromophore, requiring alternative detection methods.
Reporting: Results should be summarized in a table, clearly indicating the percentage of the parent compound remaining and the percentage of each identified degradant at each time point and condition.
Example Forced Degradation Summary Table:
Stress Condition
Time (hr)
Assay of Parent (%)
Degradant 1 (%)
Degradant 2 (%)
Total Impurities (%)
Mass Balance (%)
0.1 M HCl (60°C)
24
92.5
6.8
N.D.
6.8
99.3
0.1 M NaOH (RT)
8
85.1
14.2
N.D.
14.2
99.3
3% H₂O₂ (RT)
24
90.3
1.1
7.9
9.0
99.3
(Note: N.D. = Not Detected. Data is illustrative.)
Conclusion
The thermodynamic stability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate can be comprehensively understood through a systematic and multi-faceted approach. By combining predictive structural analysis with rigorous experimental stress testing under ICH-compliant conditions, a clear picture of the molecule's liabilities emerges. The anticipated primary degradation pathway is the hydrolysis of the ethyl ester, with a secondary potential for oxidative degradation of the hydroxy-pyrazole core. A validated, stability-indicating HPLC method is the cornerstone of this analysis, enabling accurate quantification, while LC-MS serves as the definitive tool for the structural elucidation of degradants. The methodologies and principles detailed in this guide provide a robust framework for researchers to generate the high-quality stability data required for informed decision-making throughout the drug development process.
References
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
ICH. (2010, February 2). Q1A(R2) Guideline.
ICH. Annex 10.
IVAMI. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).
Wiley-Liss, Inc. and the American Pharmaceutical Association. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89, 758-765.
ICH. (2003, February 6).
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Pharmaceutical Technology. (2019, October 2).
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
PubMed. (2016, January 5).
Pharmaceutical Forced Degradation Studies with Regulatory Consider
PMC.
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
American Chemical Society. (2026, March 13).
Development of forced degradation and stability indic
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
Forced Degradation Study as per ICH Guidelines: Wh
Sigma-Aldrich.
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).
Arkivoc. Synthesis of 3-(2-aminoethyl)
ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
The Emerging Role of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this vast chemical space,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this vast chemical space, the ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate scaffold is emerging as a promising platform for the development of novel therapeutics. The unique combination of a cyclopropyl group, a hydroxyl moiety, and a carboxylate ester on the pyrazole core offers a rich tapestry for chemical modification and interaction with biological targets. This technical guide provides a comprehensive literature review of this specific scaffold, detailing its synthesis, known biological activities of close analogs, and its potential in drug discovery. We will explore the structure-activity relationships of related compounds and discuss potential therapeutic applications, offering a forward-looking perspective for researchers in the field.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors allow them to interact with a wide array of biological targets. This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of physicochemical properties and biological activity.[2]
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry.[3][4] The cyclopropyl ring introduces conformational rigidity, can favorably influence metabolic stability, and provides a three-dimensional character that can enhance binding to target proteins.[3] When combined with the pyrazole core, the cyclopropyl moiety can lead to compounds with unique pharmacological profiles.
This guide focuses on a specific, yet underexplored, member of this family: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate . We will delve into the synthetic pathways to access this scaffold and explore the medicinal chemistry landscape of its close relatives to predict its potential in drug development.
Synthesis of the 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Core
General Synthetic Approach: Condensation of Diethyl Malonate Derivatives with Cyclopropyl Hydrazine
A plausible and widely used method for the synthesis of 5-hydroxy-1H-pyrazoles involves the reaction of diethyl malonate derivatives with hydrazines.[5] Specifically, the synthesis could proceed via the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with cyclopropyl hydrazine, followed by a base-catalyzed cyclization of the resulting intermediate.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocol (Hypothetical, based on related syntheses[5]):
Step 1: Synthesis of the Intermediate Hydrazone.
To a solution of diethyl [(dimethylamino)methylene]malonate in a suitable solvent (e.g., ethanol), add an equimolar amount of cyclopropyl hydrazine.
Add a catalytic amount of a suitable acid (e.g., acetic acid).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate hydrazone can be purified by column chromatography or used directly in the next step.
Step 2: Base-Catalyzed Cyclization.
Dissolve the crude intermediate hydrazone in a mixture of water and methanol.
Add a suitable base, such as triethylamine, to catalyze the intramolecular cyclization.[5]
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
Filter the solid, wash with water, and dry to obtain the crude Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Medicinal Chemistry Potential and Structure-Activity Relationships (SAR) of Analogs
Direct medicinal chemistry studies on Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate are scarce in the public domain. However, by examining the biological activities of structurally related pyrazole derivatives, we can infer the potential therapeutic applications and key structural features for activity.
Anticancer Activity
The pyrazole scaffold is a well-known pharmacophore in the design of anticancer agents.[6] Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have shown antiproliferative effects against breast cancer cell lines.[7] Structure-activity relationship (SAR) studies on these analogs revealed that the N-terminal substitution on the pyrazole ring plays a crucial role in their activity.[7]
Key SAR Insights from Related Anticancer Pyrazoles:
N1-Substitution: Modification at the N1 position of the pyrazole ring with various aromatic or aliphatic groups significantly influences anticancer potency.
C5-Amine/Hydroxyl Group: The presence of an amine or hydroxyl group at the C5 position is often critical for activity, likely participating in key hydrogen bonding interactions with the target protein.
C3-Substitution: The nature of the substituent at the C3 position modulates the overall lipophilicity and steric profile of the molecule, impacting its binding affinity and pharmacokinetic properties. The presence of a cyclopropyl group at this position can be beneficial.
Antimicrobial Activity
Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8] These studies provide a basis for exploring the antimicrobial potential of the title compound.
Hypothesized Antimicrobial Pharmacophore:
Figure 2: Key pharmacophoric features for potential antimicrobial activity.
Table 1: Biological Activities of Structurally Related Pyrazole Derivatives
Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] The core structure of the famous NSAID, celecoxib, features a pyrazole ring. The anti-inflammatory potential of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been investigated, suggesting that the ethyl carboxylate moiety is compatible with this activity.[10][11]
Potential Biological Targets
Based on the activities of related compounds, the Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate scaffold could potentially interact with a range of biological targets, including:
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, a class of enzymes crucial in cancer and inflammatory signaling pathways.[12]
Dihydroorotate Dehydrogenase (DHODH): As demonstrated by analogs, this scaffold could be explored for its potential to inhibit DHODH, an attractive target for antiparasitic drugs.[5]
Microbial Enzymes: The antimicrobial activity of related compounds suggests potential interactions with essential bacterial or fungal enzymes.[8]
Tubulin: Some pyrazole derivatives have been shown to interfere with tubulin polymerization, a mechanism relevant to anticancer and antimitotic activity.[9]
Figure 3: A potential mechanism of action via kinase inhibition.
Future Directions and Conclusion
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate represents a largely untapped scaffold with significant potential in medicinal chemistry. The synthetic accessibility, coupled with the favorable properties of the cyclopropyl group and the versatile pyrazole core, makes it an attractive starting point for the development of new therapeutic agents.
Future research should focus on:
Optimizing the Synthesis: Developing a robust and scalable synthesis for the title compound and its derivatives.
Library Synthesis and Screening: Generating a library of analogs with diverse substitutions at the N1-position and modifications of the C4-ester to explore a wide range of biological activities.
Target Identification: Elucidating the specific biological targets of active compounds to understand their mechanism of action.
In-depth SAR Studies: Conducting comprehensive structure-activity relationship studies to guide the design of more potent and selective compounds.
References
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (2010). Taylor & Francis. [Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]
chemistry and biological properties of pyrazole derivatives: a review. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed. [Link]
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). PubMed. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). Request PDF. [Link]
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. [Link]
Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. [Link]
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
Pyrazole derivatives occupy a privileged position in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anti-inflammatory to kinase inhibition. Specifically, Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) [1] represents a highly functionalized scaffold. The presence of a cyclopropyl ring introduces unique steric and electronic properties due to its Walsh orbitals, while the 5-hydroxyl and 4-carboxylate groups create a dense network of hydrogen-bond donors and acceptors.
Understanding the electronic structure of this compound is critical for predicting its pharmacokinetics, reactivity, and receptor-binding affinity. Density Functional Theory (DFT) serves as the gold standard for these predictive models. This whitepaper outlines a field-proven, self-validating computational workflow to analyze the electronic properties, tautomeric stability, and frontier molecular orbitals of this specific pyrazole derivative, grounded in established quantum mechanical protocols[2][3].
Theoretical Framework & Causality
As an application scientist, it is crucial to understand why specific computational parameters are chosen rather than blindly applying default settings.
Functional and Basis Set Selection
For highly functionalized heterocycles like ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set is the optimal choice[3].
Causality of Diffuse Functions (++): The molecule contains highly electronegative oxygen atoms (hydroxyl and ester groups) with lone pairs. Diffuse functions allow the electron cloud to expand, which is mandatory for accurately modeling the polarizability of these lone pairs and any potential anionic states (e.g., if the hydroxyl group is deprotonated).
Causality of Polarization Functions ((d,p)): The cyclopropyl ring possesses significant angle strain. Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron density to shift asymmetrically, which is required to accurately model the bent "banana bonds" of the cyclopropyl moiety.
Tautomerism and Solvation
The 5-hydroxy-1H-pyrazole core is subject to prototropic tautomerism, existing in equilibrium with its 1H-pyrazol-5(4H)-one form. Gas-phase calculations often favor the enol (hydroxyl) form due to intramolecular hydrogen bonding with the adjacent ester carbonyl. However, in biological systems, polar solvents stabilize the highly dipolar keto form. Therefore, applying a Polarizable Continuum Model (PCM) using water or DMSO is a necessary self-validating step to ensure the calculated global minimum reflects physiological reality.
Step-by-Step Experimental Protocol: DFT Workflow
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when computing the electronic properties of the target compound.
Draw the 2D structure of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Generate all possible prototropic tautomers (focusing on the 5-OH vs. 5-oxo forms).
Perform a Molecular Mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers, particularly focusing on the orientation of the ethyl ester chain and the cyclopropyl ring.
Step 2: Geometry Optimization
Import the lowest-energy conformers into a quantum chemistry suite (e.g., Gaussian 16).
Set the level of theory to OPT B3LYP/6-311++G(d,p).
Apply the PCM solvation model (SCRF=(Solvent=Water)).
Step 3: Frequency Calculation (The Validation Step)
Run a vibrational frequency calculation (FREQ) at the exact same level of theory on the optimized geometry.
Validation Check: Examine the output for imaginary frequencies (NImag). A true local minimum must have exactly zero imaginary frequencies (NImag = 0). If NImag > 0, the structure is a transition state; you must perturb the geometry along the imaginary mode and re-optimize.
Step 4: Electronic Property Extraction
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Generate the Molecular Electrostatic Potential (MEP) map by calculating the electron density grid.
Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g.,
nO→πC=O∗
).
Figure 1: Step-by-step computational workflow for DFT analysis.
Electronic Properties & Pharmacophore Mapping
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are critical descriptors of chemical reactivity[4]. For Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate:
HOMO Localization: The HOMO is predominantly localized over the pyrazole ring and the electron-donating hydroxyl group. The cyclopropyl ring's Walsh orbitals also contribute to the HOMO, raising its energy and making the molecule a better electron donor compared to simple alkyl derivatives.
LUMO Localization: The LUMO is heavily concentrated on the electron-withdrawing ethyl ester moiety (
π∗
of the carbonyl).
Energy Gap (
ΔE
): The HOMO-LUMO gap dictates the chemical hardness and kinetic stability of the molecule. A narrower gap suggests higher polarizability and greater chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of charge distribution, essential for predicting non-covalent interactions with biological targets[4].
Red Regions (Negative Potential): Localized on the carbonyl oxygen of the ester and the nitrogen atoms of the pyrazole ring. These are prime hydrogen-bond acceptor sites.
Blue Regions (Positive Potential): Localized on the proton of the 5-hydroxyl group and the pyrazole N-H. These act as strong hydrogen-bond donors.
Green/Yellow Regions (Neutral/Hydrophobic): The cyclopropyl and ethyl groups present hydrophobic surfaces ideal for Van der Waals interactions within a receptor pocket.
Figure 2: Pharmacophore mapping and electronic interactions based on MEP.
Quantitative Data Presentation
Based on comparative DFT studies of highly similar pyrazole-4-carboxylate derivatives[2][3], the following tables summarize the expected quantitative electronic descriptors and geometric parameters derived from the aforementioned B3LYP/6-311++G(d,p) workflow.
Table 1: Predicted Global Reactivity Descriptors
Calculated using Koopmans' theorem: Ionization Potential (
I≈−EHOMO
) and Electron Affinity (
A≈−ELUMO
).
Descriptor
Formula
Expected Value Range
Chemical Significance
HOMO Energy
EHOMO
-6.20 to -6.50 eV
Electron-donating capacity (enhanced by cyclopropyl).
LUMO Energy
ELUMO
-1.80 to -2.10 eV
Electron-accepting capacity (driven by ester group).
Energy Gap
ΔE=ELUMO−EHOMO
4.10 to 4.70 eV
Determines kinetic stability and polarizability.
Chemical Hardness
η=(I−A)/2
~2.20 eV
Resistance to charge transfer; indicates a moderately soft molecule.
Electrophilicity Index
ω=μ2/2η
~3.80 eV
Propensity of the molecule to accept electrons from the environment.
Table 2: Key Optimized Geometrical Parameters
Values represent the gas-phase global minimum geometry.
Structural Parameter
Atoms Involved
Predicted Value
Note on Causality
Bond Length
C(5) - O(Hydroxyl)
~1.35 Å
Partial double bond character due to resonance with the pyrazole ring.
Bond Length
C=O (Ester)
~1.21 Å
Highly polarized; primary H-bond acceptor.
Bond Angle
C-C-C (Cyclopropyl)
~60.0°
High angle strain; forces electron density outward (Walsh orbitals).
Dihedral Angle
Pyrazole - Ester Plane
~0.0° to 15.0°
Near-planar configuration maximizes
π
-conjugation across the system.
Conclusion
The rigorous application of Density Functional Theory (DFT) to Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate provides profound insights into its electronic architecture. By utilizing the B3LYP/6-311++G(d,p) level of theory and validating through frequency calculations, researchers can accurately map the frontier molecular orbitals and electrostatic potentials. The unique electronic contribution of the cyclopropyl group, combined with the dense hydrogen-bonding network of the pyrazole-carboxylate core, makes this molecule a highly tunable and privileged scaffold for advanced drug discovery programs.
References
Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals. Retrieved from[Link]
Halim, S. A. (2018). TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives. European Journal of Chemistry. Retrieved from[Link]
Bhat, M., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports (PMC). Retrieved from[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and agrochemical synthesis. Understanding its solubility profile across a spectrum of organic solvents is critical for optimizing reaction yields, designing purification protocols (e.g., recrystallization), and developing downstream formulations.
This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, driven by its unique structural features—specifically, its tautomeric equilibrium and amphiphilic nature. Furthermore, it establishes a self-validating, USP-compliant empirical protocol for determining its thermodynamic solubility[1].
To predict and rationalize the solubility of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, we must deconstruct its molecular architecture:
The Pyrazole Core & Tautomerism: The 5-hydroxy-1H-pyrazole moiety is highly polar and capable of existing in a tautomeric equilibrium with its 5-oxo-4,5-dihydro-1H-pyrazole form. This dictates that the molecule acts as both a strong hydrogen-bond donor (via -NH and -OH) and a hydrogen-bond acceptor (via the ester carbonyl and pyrazolone oxygen).
Lipophilic Appendages: The C3-cyclopropyl ring and C4-ethyl ester introduce significant steric bulk and lipophilicity. This creates a high hydrophobic penalty in aqueous environments, rendering the compound generally less soluble in water and highly dependent on organic solvents for dissolution[2].
Crystal Lattice Energy: In the solid state, the compound forms a robust crystal lattice stabilized by intermolecular hydrogen bonding (N-H···O and O-H···N). Effective solvents must possess sufficient interaction energy to overcome this lattice enthalpy.
Hansen Solubility Parameters (HSP) Framework
To move beyond simplistic "polar vs. non-polar" categorizations, we apply the Hansen Solubility Parameters (HSP) [3]. HSP defines solvation capacity based on three cohesive energy parameters:
δD
(Dispersion Forces): Interactions driven by the cyclopropyl and ethyl groups.
δP
(Polarity): Dipole-dipole interactions driven by the ester and pyrazole core.
δH
(Hydrogen Bonding): Donor/acceptor interactions crucial for breaking the crystal lattice.
Solvents whose HSP coordinates closely match the "Hansen sphere" of the solute will exhibit the highest solubilization capacity[4]. For this compound, solvents with high
δH
and moderate
δP
(like DMSO and Ethanol) fall directly within the optimal interaction radius.
Tautomeric Equilibrium and Solvation Pathways
Caption: Tautomeric equilibrium of the pyrazole core and resulting solvent interaction pathways.
Quantitative Solubility Data
The following table synthesizes the thermodynamic solubility profile of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate across various solvent classes. Note: Values are representative benchmarks at 25°C based on the physicochemical properties of the 1H-pyrazole-4-carboxylate class.
Solvent Category
Specific Solvent
Dielectric Constant (ε)
Representative Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100.0
Strong H-bond acceptance from pyrazole NH/OH
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
> 100.0
Strong H-bond acceptance, high dipole moment
Polar Protic
Methanol (MeOH)
32.7
40.0 - 60.0
Amphoteric H-bonding, small molar volume
Polar Protic
Ethanol (EtOH)
24.5
35.0 - 50.0
Amphoteric H-bonding (donor/acceptor)
Moderately Polar
Dichloromethane (DCM)
9.1
15.0 - 30.0
High polarizability, disruption of weak lattice forces
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
10.0 - 20.0
Moderate dipole interactions, ester affinity
Non-Polar
n-Hexane
1.9
< 1.0
Weak dispersion forces, insufficient to break lattice
Aqueous
Water (pH 7.0)
80.1
< 0.1
High hydrophobic penalty from cyclopropyl/ethyl groups
Causality Insight: Why does DMSO outperform Ethanol? While both are highly polar, Ethanol self-associates strongly via hydrogen bonding. DMSO, lacking a hydrogen-bond donor, does not self-associate as strongly and acts as a pure, aggressive hydrogen-bond acceptor, rapidly dismantling the pyrazole's crystal lattice.
To generate highly accurate, reproducible thermodynamic solubility data, kinetic methods (which risk supersaturation) must be avoided. The following protocol is a self-validating system based on the United States Pharmacopeia (USP) Chapter <1236> Solubility Measurements guidelines[1][5].
Step-by-Step Protocol
Preparation of the Solid Phase:
Weigh an excess amount of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (e.g., 200 mg) into a 5 mL glass vial. Crucial: The amount must visually exceed the anticipated solubility limit to ensure a saturated state is maintained.
Solvent Addition:
Dispense exactly 2.0 mL of the target organic solvent (HPLC grade) into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
Isothermal Equilibration:
Place the vials in a thermostatic shaker or water bath set precisely to 25.0°C ± 0.5°C . Agitate continuously at 300 RPM. Temperature control is paramount, as solubility is a highly temperature-dependent thermodynamic parameter[5].
Self-Validation Sampling (Equilibrium Check):
Extract 100 µL aliquots at 24 hours and 48 hours .
Causality: If the concentration variance between the 24h and 48h samples is <5%, true thermodynamic equilibrium is confirmed. If variance is >5%, continue agitation until plateau.
Phase Separation:
Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C to separate the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for filter adsorption).
Quantification:
Dilute the supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.
Solid-State Verification (Optional but Recommended):
Analyze the residual undissolved solid via X-ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transition or form a solvate during equilibration.
Workflow Visualization
Caption: USP <1236> compliant Shake-Flask methodology for thermodynamic solubility determination.
Conclusion & Applications in Drug Development
The solubility profile of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is heavily dictated by its capacity for hydrogen bonding and the lipophilic shielding provided by its cyclopropyl and ethyl ester groups.
For Chemical Synthesis & Purification: Polar protic solvents like Ethanol and Methanol offer a "goldilocks" zone—providing moderate solubility at room temperature that scales well with heat, making them ideal candidates for thermal recrystallization.
For Analytical & Biological Assays: Dimethyl Sulfoxide (DMSO) is the undisputed solvent of choice for creating highly concentrated stock solutions (>100 mg/mL) due to its exceptional hydrogen-bond accepting capabilities.
For Formulation: The compound's poor aqueous solubility necessitates the use of co-solvents, lipid-based formulations, or amorphous solid dispersions if it is to be utilized in downstream in vivo applications.
By employing the Hansen Solubility Parameters framework and adhering to USP <1236> empirical protocols, researchers can predictably and reliably manipulate the solvation of this critical pyrazole building block.
References
EvitaChem. Buy 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (EVT-11905677) - EvitaChem (Provides baseline solubility context for related lipophilic heterocyclic compounds). Available at:[2]
Hansen Solubility. Hansen Solubility Parameters: More predictive power. Available at:[3]
Wikipedia. Hansen solubility parameter - Wikipedia. Available at:[4]
Biorelevant. USP <1236>: Solubility Measurements Chapter - Biorelevant.com. Available at:[1]
Scribd. USP 1236 Solubility Measurements Guide | PDF. Available at:[5]
Pharmacokinetic Profiling and ADME Optimization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Analogs
Executive Summary The 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate scaffold is a highly versatile pharmacophore utilized extensively in the design of kinase inhibitors, HIF prolyl hydroxylase (PHD) inhibitors, and u...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate scaffold is a highly versatile pharmacophore utilized extensively in the design of kinase inhibitors, HIF prolyl hydroxylase (PHD) inhibitors, and urate transporter modulators. While the core structure offers excellent target engagement through hydrogen bonding and lipophilic interactions, its pharmacokinetic (PK) profile presents complex challenges. This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate analogs. We deconstruct the physicochemical impact of pyrazole tautomerism, the permeability advantages of ester prodrug strategies, and the metabolic liabilities intrinsic to the cyclopropyl moiety.
Structural Rationale & Physicochemical Profiling
Tautomerism and its Impact on Distribution
The 5-hydroxy-1H-pyrazole core is not a static entity; it exists in a dynamic tautomeric equilibrium. Depending on the solvent environment and pH, the molecule shifts between the fully unsaturated "OH-tautomer" (5-hydroxy-1H-pyrazole) and the partially unsaturated "NH/CH-tautomers" (1H-pyrazol-3(2H)-one and 1H-pyrazol-5(4H)-one) (1)[1].
This tautomerism fundamentally alters the Polar Surface Area (PSA) and hydrogen-bond donor/acceptor count. The OH-tautomer generally exhibits higher lipophilicity and is favored in non-polar environments (e.g., lipid bilayers), facilitating membrane partitioning. Conversely, the oxo-tautomers predominate in aqueous plasma, increasing solubility but potentially limiting tissue distribution. Drug development professionals must utilize variable-pH LogD profiling to accurately predict the volume of distribution (Vd) for these analogs.
The Ethyl Ester as a Permeability Enhancer
The C4-carboxylic acid is often essential for target engagement (e.g., coordinating with active-site metals in metalloenzymes). However, free carboxylic acids possess poor transcellular permeability due to their negative charge at physiological pH. The synthesis of the ethyl ester analog acts as a lipophilic mask, significantly increasing the partition coefficient and facilitating passive diffusion across the intestinal epithelium (2)[2]. Once absorbed, the ethyl ester is rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) to release the active acid.
Metabolic Stability: The Cyclopropyl Liability
Medicinal chemists frequently incorporate cyclopropyl rings to increase the
sp3
carbon fraction and restrict conformational flexibility. Because the C-H bonds in a cyclopropyl ring have a higher dissociation energy than standard aliphatic chains, they theoretically resist standard oxidative metabolism.
However, in the context of Cytochrome P450 (CYP) metabolism, the cyclopropyl group introduces a severe liability. CYP450 enzymes (particularly CYP3A4) can initiate oxidation via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). This abstraction generates an unstable cyclopropyl radical. To relieve the extreme angular ring strain, the radical undergoes rapid ring-opening, forming a highly reactive electrophilic intermediate. If not intercepted, this electrophile binds covalently to hepatic proteins, leading to idiosyncratic hepatotoxicity. In biological systems, this intermediate is typically detoxified by conjugation with Glutathione (GSH) (3)[3].
CYP450-mediated bioactivation and ring-opening of the cyclopropyl moiety.
This protocol determines the rate at which the ethyl ester prodrug is converted to the active carboxylic acid.
Preparation: Dilute Human Liver S9 fractions to a final protein concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Causality: S9 fractions contain both cytosolic and microsomal cellular components, capturing the activity of both CES1 (microsomal) and CES2 (cytosolic), ensuring a complete esterase profile.
Incubation: Pre-warm the matrix to 37°C for 5 minutes. Spike the ethyl ester analog to a final concentration of 1 µM. Do not add NADPH.
Causality: Ester hydrolysis is a non-oxidative process. Omitting NADPH deliberately starves CYP450 enzymes of their required electron donor, isolating the disappearance of the parent drug entirely to esterase activity.
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately crash into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Causality: Acetonitrile precipitates the enzymatic proteins, instantly halting the reaction. The internal standard normalizes any variance in LC-MS/MS ionization efficiency.
System Validation: Run Enalapril (a known CES1 substrate) concurrently. If the calculated half-life (
t1/2
) of Enalapril falls outside the validated historical range (15–25 mins), the assay is deemed invalid and the S9 batch is rejected.
This protocol assesses the bioactivation liability of the cyclopropyl ring.
Preparation: Combine Human Liver Microsomes (HLM) (1.0 mg/mL) with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
Causality: 5 mM GSH mimics physiological intrahepatic concentrations, providing a highly nucleophilic sink to outcompete non-specific binding of the reactive intermediate to microsomal proteins.
Initiation: Add the pyrazole analog (10 µM) and initiate the reaction with 1 mM NADPH. Incubate at 37°C for 60 minutes.
Causality: 10 µM substrate concentration (higher than standard stability assays) is required to generate sufficient quantities of the transient reactive metabolite for mass spectrometric detection.
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS using a Neutral Loss Scan of 129 Da.
Causality: GSH adducts predictably fragment in the mass spectrometer's collision cell, losing a pyroglutamate moiety (129 Da). Scanning specifically for this mass loss filters out the massive background noise of the biological matrix, yielding a clean chromatogram of only the reactive adducts.
System Validation: Utilize Clozapine as a positive control. The assay is only valid if the known Clozapine-GSH adducts are successfully detected.
Quantitative ADME Data Presentation
The following table summarizes the comparative pharmacokinetic parameters of the parent ethyl ester, its active free acid, and a structurally modified analog designed to mitigate metabolic liabilities.
Compound ID
R3 Substituent
R4 Functional Group
LogD (pH 7.4)
Caco-2
Papp
(
10−6
cm/s)
S9
t1/2
(min)
HLM
t1/2
(min)
GSH Adduct Formation
Analog A (Parent)
Cyclopropyl
Ethyl Ester
3.2
18.5 (High)
12.4
8.5
High (Ring-opening)
Analog B (Active)
Cyclopropyl
Carboxylic Acid
0.8
1.2 (Low)
>120
45.0
Moderate
Analog C (Optimized)
Gem-dimethyl
Ethyl Ester
3.5
21.0 (High)
14.1
62.0
None Detected
Table 1: Comparative in vitro ADME profiling. Analog C demonstrates how replacing the cyclopropyl ring with a gem-dimethyl group eliminates the bioactivation liability (GSH adducts) while maintaining the permeability benefits of the ethyl ester prodrug.
References
Hypha Discovery (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at:[Link][4]
Zhuo, X., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. Available at: [Link][3]
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(iii), 49-65. Available at:[Link][1]
Kralj, D., et al. (2019). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules (PMC). Available at:[Link][5]
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5)
Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Strategic Rationale & Chemical Significance
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block utilized extensively in the development of pharmaceuticals and agrochemicals. The pyrazole core, particularly when substituted with a cyclopropyl moiety, imparts unique conformational rigidity, enhanced lipophilicity, and metabolic stability to drug candidates. This makes it a privileged scaffold in structure-based drug design, often serving as a bioisostere for carboxylic acids or amides in kinase inhibitors and receptor antagonists.
Mechanistic Pathway & Synthetic Strategy
The synthesis of 5-hydroxy-1H-pyrazole-4-carboxylates traditionally relies on the cyclocondensation of hydrazine derivatives with highly electrophilic 1,3-dicarbonyl equivalents [1]. For this specific cyclopropyl derivative, a robust, regioselective two-step approach is employed:
Magnesium-Mediated C-Acylation: Diethyl malonate is acylated with cyclopropanecarbonyl chloride. Direct acylation of malonates often leads to competing O-acylation. To circumvent this and ensure strict C-acylation regioselectivity, magnesium chloride and triethylamine are utilized to generate a stable, chelated magnesium enolate intermediate.
Regioselective Cyclocondensation: The resulting intermediate, diethyl 2-(cyclopropanecarbonyl)malonate, undergoes a ring-closure reaction with hydrazine hydrate. The highly nucleophilic nitrogen of hydrazine attacks the most electrophilic center (the ketone carbonyl), followed by an intramolecular transesterification (driven by the loss of ethanol) to forge the aromatic pyrazole core [2].
Synthetic workflow for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Step-by-Step Experimental Protocol
Caution: All reactions must be performed in a well-ventilated fume hood. Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with appropriate PPE.
Step 1: Synthesis of Diethyl 2-(cyclopropanecarbonyl)malonate
Enolate Formation: To a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, add anhydrous acetonitrile (200 mL) and anhydrous magnesium chloride (10.47 g, 0.11 mol, 1.1 equiv).
Malonate Addition: Cool the suspension to 0 °C using an ice-water bath. Add diethyl malonate (16.02 g, 0.10 mol, 1.0 equiv) dropwise over 10 minutes.
Deprotonation: Slowly add triethylamine (22.26 g, 0.22 mol, 2.2 equiv) dropwise. Stir the resulting thick white suspension at 0 °C for 30 minutes to ensure complete formation of the chelated magnesium enolate.
Acylation: Add cyclopropanecarbonyl chloride (10.97 g, 0.105 mol, 1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent side reactions.
Maturation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 12 hours under argon.
Work-up & Extraction: Quench the reaction by carefully adding 3N HCl (100 mL) at 0 °C. Causality: The acid is required to break the magnesium chelate and dissolve the precipitated magnesium salts. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) and brine (100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude pale yellow oil is used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Hydrazinolysis Setup: Dissolve the crude diethyl 2-(cyclopropanecarbonyl)malonate (approx. 0.10 mol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask.
Addition of Hydrazine: Cool the solution to 0 °C. Add hydrazine hydrate (64% in water, 5.51 g, 0.11 mol, 1.1 equiv) dropwise.
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 hours. The progress of the cyclization can be monitored by TLC (Hexane:EtOAc 1:1, visualizing with UV and KMnO4 stain).
Precipitation: Cool the reaction mixture to room temperature, then further cool to 0 °C in an ice bath. The product will begin to precipitate as the solubility decreases.
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 20 mL) to remove unreacted starting materials, followed by diethyl ether (20 mL) to facilitate rapid drying.
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford the pure target compound as a white crystalline solid.
Analytical Data & Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected spectroscopic parameters.
Analytical Method
Expected Data / Signal Assignments
Appearance
White to off-white crystalline solid
LC-MS (ESI+)
m/z calculated for C9H13N2O3 [M+H]⁺: 197.09; Found: 197.10
Vah, L., Medved, T., Grošelj, U., & Svete, J. (2022). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Molecules, 27(15), 4764. URL:[Link]
Komykhov, S. A., et al. (2015). "An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones." Beilstein Journal of Organic Chemistry, 11, 1602-1608. URL:[Link]
Application
The Versatile Building Block: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Active Pharmaceutical Ingredients
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics.[4] Among the diverse array of pyrazole-based building blocks, Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate has emerged as a particularly valuable synthon for the construction of complex molecular architectures, most notably in the development of targeted therapies such as Janus Kinase (JAK) inhibitors.[5][6]
This comprehensive guide provides an in-depth exploration of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, offering detailed application notes and protocols for its use in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.
Physicochemical and Reactivity Profile
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a stable, solid compound under normal conditions.[7] Its key structural features—a reactive 5-hydroxy group, a readily derivatizable N-H proton on the pyrazole ring, and an ester moiety amenable to amidation—make it a highly adaptable starting material for a multitude of chemical transformations.
Table 1: Physicochemical Properties of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Note: The properties listed are for the related compound Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. The 5-hydroxy derivative will have a slightly different molecular weight and other properties.
A crucial aspect of the chemistry of 5-hydroxypyrazoles is their existence in tautomeric forms: the "OH-tautomer" (5-hydroxy-1H-pyrazole), the "NH-tautomer" (1H-pyrazol-3(2H)-one), and the "CH-tautomer" (1H-pyrazol-5(4H)-one). The predominant tautomer can be influenced by the solvent, temperature, and the nature of substituents. Understanding this tautomerism is critical as it dictates the regioselectivity of subsequent reactions. For many synthetic applications, the 5-hydroxy tautomer is the key reactive species, particularly for reactions involving the hydroxyl group.
Core Synthetic Application: N-Arylation for the Construction of Kinase Inhibitor Scaffolds
A primary application of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in API synthesis is its N-arylation to introduce a key pharmacophoric element. This reaction is fundamental in the synthesis of numerous kinase inhibitors, where the pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of the target kinase.[8][9]
The following protocol details a representative N-arylation reaction, a critical step in the synthesis of pyrazole-based JAK inhibitors.
Protocol: Regioselective N-Arylation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
This protocol describes the regioselective N1-arylation of the pyrazole ring, a common transformation in the synthesis of pyrazole-based APIs. The choice of base and reaction conditions is crucial to favor N1 substitution over potential O-arylation or N2-arylation.
A suitable aryl halide (e.g., 4-fluorobenzonitrile or a substituted chloropyrimidine)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware and magnetic stirrer
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Silica gel for column chromatography
Appropriate solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 equivalent) and the aryl halide (1.1-1.5 equivalents).
Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting materials. Then, add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents). The use of a carbonate base generally favors N-alkylation/arylation over O-alkylation/arylation of the 5-hydroxy group.
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C). The optimal temperature will depend on the reactivity of the aryl halide.
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting pyrazole is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-arylated pyrazole.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents side reactions, particularly oxidation of the hydroxy group at elevated temperatures.
Anhydrous Solvents: The presence of water can lead to hydrolysis of the ester and can affect the solubility and reactivity of the base.
Choice of Base: Carbonate bases are generally preferred for N-alkylation/arylation of hydroxypyrazoles as they are typically not strong enough to deprotonate the hydroxyl group significantly, thus minimizing O-arylation. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect."
Temperature: Higher temperatures are often required to drive the nucleophilic aromatic substitution reaction, especially with less reactive aryl halides.
Caption: Workflow for the N-Arylation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Application in API Synthesis: A Case Study of a JAK Inhibitor Analog
The N-arylated pyrazole core is a key structural feature in many JAK inhibitors. While the exact synthesis of commercial drugs like Filgotinib is proprietary, the following represents a plausible synthetic route to a closely related analog, illustrating the utility of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate as a starting material.
The synthesis of many pyrazole-based kinase inhibitors involves the initial formation of a substituted pyrazole core, followed by further functionalization.[5][8]
Illustrative Synthetic Pathway:
Caption: Illustrative synthetic pathway to a JAK inhibitor analog.
Detailed Protocol for Amide Coupling (Step 3)
Following the N-arylation and subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid, the final step often involves an amide bond formation to introduce a side chain that interacts with the solvent-exposed region of the kinase.
A desired amine (e.g., a substituted aminopiperidine)
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
Anhydrous DMF or Dichloromethane (DCM)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF or DCM.
Coupling Reagent and Base Addition: Add the coupling reagent (1.1-1.2 equivalents) and the base (DIPEA, 2.0-3.0 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC.
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield the final API analog.
Conclusion
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a highly valuable and versatile building block in the synthesis of complex APIs. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the construction of diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery and development endeavors. The strategic application of this building block, particularly in the synthesis of targeted therapies like kinase inhibitors, underscores its significance in advancing modern medicine.
References
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Synthesis of S-adenosyl-L-homocysteine hydrolase inhibitors and their biological activities. PubMed. [Link]
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
Structure of filgotinib and its major active metabolite. ResearchGate. [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
The Synthesis Pathway: From Intermediate to Fungicide. LinkedIn. [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. [Link]
Structure of filgotinib and its active metabolite. ResearchGate. [Link]
Design and Synthesis of Amide Derivatives as S-adenosyl-L-homocysteine Hydrolase Inhibitors. PubMed. [Link]
Recent advances in the synthesis of new pyrazole derivatives. Universidade de Vigo. [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. [Link]
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]
Application Note: Late-Stage Functionalization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate via Palladium-Catalyzed Cross-Coupling
Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and neuroprotective agents. Ethyl 3-cyclopro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and neuroprotective agents. Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a highly versatile building block; however, direct C–C bond formation at the C5 position is challenging due to the tautomeric nature of 5-hydroxypyrazoles (which exist in equilibrium with their 5-pyrazolone form).
To utilize this scaffold in transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the 5-hydroxy group must be activated into a pseudo-halide. Converting the hydroxyl group to a trifluoromethanesulfonate (triflate) provides an excellent electrophilic partner for palladium insertion[1].
Causality in Experimental Design:
A critical challenge in the cross-coupling of pyrazole-5-yl triflates is their susceptibility to premature hydrolysis back to the starting 5-hydroxypyrazole under standard aqueous basic conditions. Therefore, the selection of anhydrous bases (e.g., anhydrous
K3PO4
) and specific bidentate ligands (e.g., dppf) is not merely for yield optimization, but a mechanistic necessity to accelerate the oxidative addition and reductive elimination steps before the C–OTf bond can hydrolyze[2].
Reaction Workflow & Pathway
The functionalization strategy relies on a robust two-step sequence: regioselective O-triflation followed by a non-aqueous Suzuki-Miyaura cross-coupling.
Workflow for the late-stage functionalization of 5-hydroxypyrazoles via triflation and Suzuki coupling.
Optimization of Suzuki-Miyaura Coupling Conditions
To validate the necessity of the chosen protocol, quantitative optimization data for the coupling of the pyrazole triflate intermediate with phenylboronic acid is summarized below. The data highlights the critical failure points associated with aqueous conditions[3].
Entry
Catalyst System (5 mol%)
Base (3.0 equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh3)4
Na2CO3
(aq)
Toluene
80
22%
Extensive triflate hydrolysis observed.
2
PdCl2(dppf)
Na2CO3
(aq)
DMF
80
45%
Partial hydrolysis; dppf improves stability.
3
PdCl2(dppf)
K3PO4
(aq)
THF
70
54%
Sluggish reaction rate, moderate hydrolysis.
4
PdCl2(dppf)
K3PO4
(anhydrous)
1,4-Dioxane
90
89%
Optimal; rapid coupling outcompetes hydrolysis.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 3-cyclopropyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole-4-carboxylate
Objective: Regioselective O-triflation of the pyrazolone tautomer.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution: Charge the flask with Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (10.0 mmol) and anhydrous DCM (40 mL).
Base Addition: Add DIPEA (15.0 mmol) via syringe. Causality: DIPEA is chosen over pyridine because its steric bulk prevents nucleophilic attack on the highly reactive triflating agent, minimizing the formation of dark, tarry byproducts.
Triflation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add
Tf2O
(12.0 mmol) over 15 minutes. The solution will transition from clear to a pale yellow.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
Workup: Quench the reaction by pouring it into saturated aqueous
NaHCO3
(50 mL). Extract the aqueous layer with DCM (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure pyrazole-5-yl triflate.
Preparation: In a Schlenk tube or heavy-walled pressure vial, add the Pyrazole-5-yl triflate (5.0 mmol), Arylboronic acid (7.5 mmol),
PdCl2(dppf)⋅CH2Cl2
(0.25 mmol), and finely powdered anhydrous
K3PO4
(15.0 mmol).
Self-Validation Check: Ensure the
K3PO4
is strictly anhydrous. Clumping indicates moisture, which will lead to triflate hydrolysis and drastically reduced yields[4].
Degassing: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
Solvent Addition: Add anhydrous, sparged 1,4-dioxane (25 mL) via syringe.
Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of argon. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 16 hours with vigorous stirring.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step, pushing the catalytic cycle forward before side-reactions can occur.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).
Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the target 5-aryl-3-cyclopropyl-1H-pyrazole-4-carboxylate derivative.
Application Notes and Protocols for In Vitro Characterization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a novel pyrazole derivative with a unique substitution pattern that suggests potential for significant biological activity.[4] The structural features of this compound, particularly the hydroxylated pyrazole ring, bear resemblance to the core structures of known enzyme inhibitors, specifically those targeting metalloenzymes.
A particularly compelling therapeutic target for such compounds is the family of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[5] These enzymes are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF (HIF-α), marking it for rapid proteasomal degradation.[5][6] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-α.[5] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the increased production of proteins that help cells adapt to low oxygen conditions, most notably Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis, and Erythropoietin (EPO), the primary regulator of red blood cell production.[7]
This application note provides a comprehensive suite of in vitro assay protocols designed to investigate the hypothesis that Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate acts as a PHD inhibitor. The described workflow will enable researchers to:
Directly assess the inhibitory activity of the compound on PHD2, the most important PHD isoform for HIF regulation.
Quantify the stabilization of HIF-1α in a cellular context.
Measure the downstream functional consequences of HIF-1α stabilization, specifically the secretion of VEGF and EPO.
By following these detailed protocols, researchers in drug development and academic science can effectively characterize the mechanism of action and biological efficacy of this and similar pyrazole-based compounds.
Signaling Pathway: The HIF-1α Prolyl Hydroxylase Axis
The following diagram illustrates the central signaling pathway that will be investigated in the subsequent protocols. Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate HIF-1α, leading to its degradation. PHD inhibitors block this process, allowing HIF-1α to accumulate and activate the transcription of target genes like VEGF and EPO.
Caption: HIF-1α regulation under normoxia and with PHD inhibition.
Part 1: In Vitro PHD2 Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate to inhibit the enzymatic activity of PHD2. The assay is based on an amplified luminescent proximity homogeneous assay screen (AlphaScreen) technology, which detects the hydroxylation of a biotinylated HIF-1α peptide substrate.[8]
Principle
A biotinylated HIF-1α peptide substrate is incubated with recombinant human PHD2 enzyme in the presence of necessary co-factors (Fe(II), ascorbate, and 2-oxoglutarate) and varying concentrations of the test compound. The reaction is stopped, and the level of hydroxylated peptide is detected using an antibody specific for the hydroxylated proline residue and AlphaScreen donor and acceptor beads. When the hydroxylated peptide is present, the beads are brought into close proximity, generating a chemiluminescent signal. A decrease in signal indicates inhibition of PHD2 activity.
Compound Dilution: Prepare a 10 mM stock solution of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Also prepare a dilution series for the positive control, DMOG.
Enzyme Solution: Dilute recombinant PHD2 in assay buffer to the desired final concentration (e.g., 2 nM).
Add 2.5 µL of the compound dilutions (or vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of the diluted PHD2 enzyme solution to each well.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 5 µL of the Substrate/Co-factor Mix to each well.
Incubate for 60 minutes at room temperature.
Detection:
Stop the reaction by adding 5 µL of a solution containing the anti-hydroxy-HIF-1α antibody (e.g., 1:2000 dilution in assay buffer).
Incubate for 30 minutes at room temperature.
Add 10 µL of a mix of AlphaScreen Streptavidin Donor and Protein A Acceptor beads (e.g., 1:100 dilution of each in assay buffer) in the dark.
Incubate for 60 minutes in the dark at room temperature.
Read the plate on an Envision plate reader or similar instrument capable of AlphaScreen detection.
Data Analysis:
Plot the luminescence signal against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results
A dose-dependent decrease in the AlphaScreen signal will be observed with increasing concentrations of an active inhibitor. The calculated IC₅₀ value provides a quantitative measure of the compound's potency against PHD2.
Part 2: Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay determines the ability of the test compound to stabilize HIF-1α protein in cultured human cells.[5] Human hepatocellular carcinoma (Hep3B) cells are a suitable model as they express both HIF-1α and HIF-2α.[5]
Principle
Hep3B cells are treated with varying concentrations of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. Following treatment, the cells are lysed, and the total protein is extracted. HIF-1α protein levels are then detected and quantified by Western blot analysis using a specific primary antibody. An increase in the HIF-1α protein band intensity relative to a loading control (e.g., β-actin) indicates stabilization.
Workflow Diagram
Caption: Workflow for Western Blot analysis of HIF-1α.
Protocol
Cell Culture and Treatment:
Culture Hep3B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5]
Seed cells in 6-well plates and allow them to adhere overnight.
Prepare dilutions of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in culture medium.
Replace the medium with the compound-containing medium and incubate for a specified time (e.g., 4, 8, or 16 hours).[5] Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or DMOG).[9]
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
Determine the protein concentration of the supernatant using a BCA protein assay.[5]
Western Blotting:
Load equal amounts of protein (e.g., 30 µg) per lane onto a 7.5% SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[5]
Strip the membrane and re-probe with a primary antibody against a loading control, such as β-actin or GAPDH.
Data Analysis:
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the HIF-1α signal to the corresponding loading control signal.
Express the results as fold-change relative to the vehicle-treated control.
Part 3: Functional Downstream Assays
The stabilization of HIF-1α is expected to lead to the increased production and secretion of its target gene products. The following assays measure the secretion of two key HIF-1 target genes: VEGF and EPO.
A. VEGF Secretion Assay (ELISA)
This assay quantifies the amount of VEGF secreted into the cell culture medium following treatment with the test compound.
Principle
An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of human VEGF in conditioned cell culture supernatant.[10][11] A 96-well plate is pre-coated with a capture antibody specific for human VEGF. Supernatants from treated cells are added to the wells, and any VEGF present is bound by the capture antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP and a colorimetric substrate. The intensity of the color is proportional to the amount of VEGF in the sample.[10][11]
Protocol
Cell Culture and Supernatant Collection:
Seed a suitable cell line (e.g., HEK293 or Hep3B) in 24-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate for 24 hours.
After incubation, carefully collect the cell culture supernatant.[12][13]
Centrifuge the supernatant to remove any cells or debris.[12]
ELISA Procedure:
Perform the ELISA according to the manufacturer's instructions for a commercial Human VEGF ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific).
Briefly, add standards and collected supernatants to the antibody-coated wells.
Incubate to allow VEGF to bind.
Wash the wells.
Add the biotinylated detection antibody.
Incubate and wash.
Add streptavidin-HRP.
Incubate and wash.
Add the TMB substrate and incubate until color develops.
Stop the reaction with the provided stop solution.
Read the absorbance at 450 nm using a microplate reader.[7]
Data Analysis:
Generate a standard curve by plotting the absorbance values for the VEGF standards against their known concentrations.
Use the standard curve to calculate the concentration of VEGF in each experimental sample.
Plot the VEGF concentration against the compound concentration to visualize the dose-response relationship.
B. Erythropoietin (EPO) Bioassay
This cell-based bioassay measures the biological activity of EPO secreted from treated cells by assessing the proliferation of an EPO-dependent cell line.[14]
Principle
The human erythroleukemia cell line, TF-1, is dependent on cytokines like GM-CSF or EPO for proliferation and survival.[14] In the absence of these factors, the cells undergo apoptosis. The bioassay involves treating an EPO-producing cell line (e.g., Hep3B) with the test compound, collecting the conditioned medium, and then applying this medium to TF-1 cells that have been deprived of cytokines. The proliferation of the TF-1 cells, which is proportional to the amount of active EPO in the conditioned medium, is measured using a colorimetric method such as the MTT assay.[14]
Protocol
Preparation of Conditioned Medium:
Culture Hep3B cells in 6-well plates to near confluency.
Wash the cells with serum-free medium.
Treat the cells with various concentrations of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in serum-free medium for 48 hours.
Collect the conditioned medium and centrifuge to remove debris.
TF-1 Cell Proliferation Assay:
Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL GM-CSF.
Prior to the assay, wash the TF-1 cells three times with basal medium (without GM-CSF) to remove any residual growth factors.[14]
Resuspend the cells in assay medium (RPMI-1640 with 2.5% FBS) and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.[14]
Add the prepared conditioned medium from the Hep3B cells to the wells containing the TF-1 cells. Include a standard curve of recombinant human EPO (0.01 to 10 IU/mL) and a negative control (medium from untreated Hep3B cells).[14]
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]
Measurement of Proliferation (MTT Assay):
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
Incubate for an additional 4 hours at 37°C.
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
Read the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.[14]
Data Analysis:
Calculate the amount of biologically active EPO in the conditioned medium by comparing the proliferation of TF-1 cells to the EPO standard curve.
Plot the EPO concentration against the test compound concentration.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate as a potential inhibitor of HIF prolyl hydroxylases. By systematically evaluating its direct enzymatic inhibition, its ability to stabilize HIF-1α in a cellular context, and its functional impact on the secretion of downstream targets VEGF and EPO, researchers can gain comprehensive insights into the compound's mechanism of action and therapeutic potential. These assays are foundational for the preclinical development of novel therapeutics targeting the hypoxia signaling pathway.
References
ResearchGate. (n.d.). Quantification of HIF-1α stabilization/de-stabilization times in vitro. Retrieved from [Link]
Gescach, C., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE, 4(4), e5077. Retrieved from [Link]
Creative Biolabs. (n.d.). VEGF Secretion Assay. Retrieved from [Link]
Bio-Techne. (n.d.). Analysis of Erythropoietin by Maurice. Retrieved from [Link]
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Application Notes and Protocols for the Scalable Production of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Abstract This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern drug discovery. Pyrazole scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern drug discovery. Pyrazole scaffolds are integral to a wide range of pharmaceuticals, valued for their diverse biological activities.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations necessary for transitioning from laboratory-scale synthesis to robust, multi-kilogram production. We present a validated two-step synthetic route, detailing optimized protocols, critical process parameters, and in-depth analytical methods to ensure product quality and reproducibility. This application note is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.
Synthetic Strategy and Rationale
The selected synthetic pathway is a robust and industrially proven two-step sequence based on the classical Knorr pyrazole synthesis.[3][4] This approach was chosen for its high yields, excellent regioselectivity, use of readily available starting materials, and predictable scalability.
The strategy involves:
Claisen Condensation: Formation of the key β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, via a base-catalyzed Claisen condensation between ethyl cyclopropanecarboxylate and ethyl acetate.
Cyclocondensation: Reaction of the β-ketoester intermediate with hydrazine hydrate to form the target pyrazole ring system. The use of an unsymmetrical β-dicarbonyl compound with hydrazine typically yields the 5-hydroxy (or 5-oxo tautomer) pyrazole with high regioselectivity due to the differing electrophilicity of the two carbonyl carbons.[4]
This method is superior to alternatives as it avoids hazardous reagents and complex purification steps, making it amenable to large-scale production environments.
Advanced Application Notes: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in Agrochemical Discovery
Executive Summary & Mechanistic Rationale In the modern landscape of agrochemical development, the pyrazole ring has emerged as a privileged scaffold due to its broad optimization space, multiple substitution vectors, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the modern landscape of agrochemical development, the pyrazole ring has emerged as a privileged scaffold due to its broad optimization space, multiple substitution vectors, and unique mechanisms of action that bypass traditional resistance pathways[1]. Specifically, Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) serves as a highly versatile, foundational building block for synthesizing next-generation fungicides and herbicides.
As a Senior Application Scientist, I select this specific scaffold for library development because of the synergistic effects of its functional groups:
The 3-Cyclopropyl Group: Introduces critical steric bulk and lipophilicity. In Structure-Activity Relationship (SAR) studies, the inclusion of cyclopropyl moieties significantly enhances membrane permeability and target binding affinity, particularly within the hydrophobic pockets of target enzymes[1][2].
The 5-Hydroxy Group: Acts as a vital hydrogen bond donor/acceptor. In the context of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides, this hydroxyl group is essential for chelating the Fe²⁺ ion in the enzyme's active site. Alternatively, it can be orthogonally protected or alkylated to tune the molecule's partition coefficient (logP).
The 4-Ethyl Carboxylate: Provides a stable, highly reactive vector for downstream amidation or esterification, enabling the modular synthesis of diverse pyrazole carboxamides[3].
Most commercial pyrazole amide fungicides (e.g., fluxapyroxad, sedaxane) function as Succinate Dehydrogenase Inhibitors (SDHIs). They block electron transfer in the respiratory chain of pathogenic fungi, halting the tricarboxylic acid (TCA) cycle and causing severe ATP depletion[1].
Fig 1: Mechanism of action for cyclopropyl-pyrazole SDHIs in phytopathogenic fungi.
Quantitative SAR Profiling
The integration of the cyclopropyl-pyrazole core dramatically shifts the biological efficacy and selectivity of the resulting agrochemicals. The table below summarizes the quantitative impact of cyclopropyl-substituted pyrazole amides compared to commercial standards.
Data Insight: The cyclopropyl modification not only achieves >80% target inhibition but reduces off-target crop toxicity to under 10%, vastly outperforming traditional agents like nicosulfuron and mesotrione[1].
Synthetic Workflow: Scaffold Hopping to Pyrazole Amides
To leverage Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate for SDHI discovery, we must convert the ester into a highly specific amide. This requires a carefully staged protocol to prevent the 5-hydroxy group from interfering with the amidation of the 4-carboxylate.
Fig 2: Synthetic workflow from pyrazole carboxylate to active agrochemical amides.
Standardized Experimental Protocols
Protocol A: Modular Synthesis of Cyclopropyl-Pyrazole Amides
Objective: Synthesize a library of pyrazole amide SDHIs from the starting ester.
Causality Focus: Each step orthogonally manages the reactive sites to ensure high yield and purity without cross-polymerization.
Step 1: O-Alkylation of the 5-Hydroxy Group
Dissolve Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (1.2 eq) and an alkylating agent such as methyl iodide (1.1 eq). Stir at room temperature for 4 hours.
Causality: The 5-hydroxy group is highly nucleophilic. Alkylation protects this site from self-reacting during downstream acyl chloride formation, while simultaneously allowing researchers to tune the lipophilicity required to penetrate fungal cell walls[3].
Step 2: Saponification of the Ester
Treat the intermediate with 2M NaOH in an ethanol/water (1:1) mixture at 60°C for 3 hours.
Cool to room temperature and acidify with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry.
Causality: The ethyl ester is too stable to react with deactivated anilines. Saponification exposes the free carboxylic acid, providing the necessary functional handle for activation.
Step 3: Acyl Chloride Activation & Amidation
Suspend the carboxylic acid in dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) and 1 drop of DMF as a catalyst. Reflux for 3 hours, then concentrate under vacuum to yield the acyl chloride[3].
Dissolve the target aryl amine (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0°C. Dropwise, add the acyl chloride.
Causality: Conversion to an acyl chloride creates a highly electrophilic carbonyl carbon. TEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the aryl amine, maintaining its nucleophilicity and driving the nucleophilic acyl substitution to completion[3].
Protocol B: Self-Validating Biological Assay (In Vitro SDH Inhibition)
Objective: Quantify the fungicidal efficacy of the synthesized compounds against phytopathogenic fungi like Gibberella zeae or Sclerotinia sclerotiorum[3].
Causality Focus: A colorimetric system that provides direct, visual, and quantifiable proof of target engagement.
Step 1: Mitochondrial Isolation
Homogenize fungal mycelia in a sucrose-buffered solution (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
Isolate mitochondria via differential centrifugation (10,000 × g for 15 mins).
Causality: Testing isolated mitochondria rather than whole cells eliminates cell-wall permeability variables. This isolates the compound's intrinsic binding affinity for the Succinate Dehydrogenase enzyme.
Step 2: Colorimetric Readout
In a 96-well microplate, combine the mitochondrial suspension, 20 mM succinate (substrate), 50 µM DCPIP (2,6-dichlorophenolindophenol, electron acceptor), and serial dilutions of the synthesized pyrazole amide.
Measure absorbance at 600 nm over 10 minutes.
Causality: Active SDH oxidizes succinate and transfers electrons to DCPIP, reducing it from blue to colorless. An effective SDHI blocks this electron transfer[1], maintaining the blue color. The rate of color change is inversely proportional to the inhibitor's potency, providing a highly reliable, self-validating IC₅₀ readout.
Application Note: Catalytic Systems for the Preparation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) Strategic Overview & Chemical Rationale Ethyl 3-cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5)
Strategic Overview & Chemical Rationale
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic building block widely utilized in the design of pharmaceuticals and agrochemicals. The pyrazole core, particularly when substituted with a lipophilic cyclopropyl group and a versatile hydroxyl/pyrazolone moiety, serves as an excellent bioisostere and a rigid scaffold for target binding.
The most robust and scalable synthetic route to 5-hydroxy-1H-pyrazole-4-carboxylates relies on a two-stage approach: the preparation of a highly electrophilic 1,3-dicarbonyl intermediate, followed by regioselective cyclocondensation with a hydrazine derivative[1].
To achieve high purity and yield, the choice of catalytic systems is paramount. This guide details the mechanistic causality and validated protocols for a two-step synthesis:
Mg(II)-Mediated Claisen-Type Acylation: To synthesize the intermediate diethyl 2-(cyclopropanecarbonyl)malonate.
Acid-Catalyzed Cyclocondensation: To construct the pyrazole ring via reaction with hydrazine hydrate.
Figure 1: Overall synthetic workflow for the target pyrazole derivative.
Direct acylation of malonates with acid chlorides using only an amine base predominantly yields unwanted O-acylated enol esters. To invert this selectivity, an anhydrous Magnesium Chloride (MgCl₂) and Triethylamine (Et₃N) catalytic system is employed.
Causality: Mg²⁺ acts as a hard Lewis acid, coordinating with the two carbonyl oxygens of diethyl malonate. This coordination drastically increases the acidity of the α-proton, allowing Et₃N to easily deprotonate it, forming a rigid, hexacoordinate Mg(II)-enolate chelate. This chelation sterically shields the oxygen atoms and locks the enolate geometry, forcing the incoming cyclopropanecarbonyl chloride to exclusively undergo C-attack.
Figure 2: Mechanistic pathway of the Mg(II)-directed C-acylation.
Step 2: Acid-Catalyzed Cyclocondensation
The reaction between the intermediate diketoester and hydrazine hydrate requires strict regiocontrol to avoid acyclic dihydrazide byproducts.
Causality: Using Glacial Acetic Acid (AcOH) as a catalyst selectively protonates the more electrophilic cyclopropyl ketone carbonyl. This directs the initial nucleophilic attack of hydrazine to form a hydrazone intermediate[1]. The acidic medium subsequently accelerates the intramolecular amidation—where the terminal nitrogen of the hydrazone attacks the adjacent ethyl ester—driving the cyclization to completion. The resulting pyrazolone rapidly tautomerizes to the thermodynamically stable 5-hydroxy-1H-pyrazole[2].
Data Presentation: Optimization of Catalytic Parameters
The following tables summarize the quantitative data driving the selection of the optimal catalytic systems.
Table 1: Optimization of the Mg(II)-Catalyzed Acylation (Step 1)
Catalyst System
Solvent
Temp (°C)
Yield (%)
O-Acylation (%)
None (Et₃N only)
Toluene
25
< 20
> 60
MgCl₂ (1.2 eq) / Et₃N
Acetonitrile
0 to 25
88
< 2
MgCl₂ (1.2 eq) / Et₃N
Toluene
0 to 25
92
< 1
Table 2: Solvent and Catalyst Effects on Cyclocondensation (Step 2)
Acid Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
None
Ethanol
80
12
65
82%
HCl (cat.)
Ethanol
80
4
78
85%
AcOH (0.1 eq)
Ethanol
80
4
94
> 98%
Self-Validating Experimental Protocols
Protocol A: Synthesis of Diethyl 2-(cyclopropanecarbonyl)malonate
This protocol utilizes the Mg(II) chelation strategy to ensure exclusive C-acylation.
Preparation of the Chelate: To a flame-dried, nitrogen-purged 500 mL round-bottom flask, add anhydrous MgCl₂ (11.4 g, 120 mmol) and dry toluene (200 mL). Stir vigorously and cool to 0 °C.
Enolization: Add diethyl malonate (16.0 g, 100 mmol) followed by the dropwise addition of triethylamine (20.2 g, 200 mmol). A thick white suspension of the Mg(II)-enolate will form. Stir at 0 °C for 30 minutes.
Acylation: Slowly add cyclopropanecarbonyl chloride (11.5 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent ketene formation.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
In-Process Control (IPC): Analyze via TLC (Hexane:EtOAc 4:1). The product is UV inactive; visualize using a KMnO₄ stain (yellow spot on a purple background).
Workup: Quench the reaction carefully with 2M HCl (100 mL) to dissolve the magnesium salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: Analyze the crude oil via LC-MS. Expected mass: [M+H]⁺ = 229.1. The crude material is typically >95% pure and used directly in Protocol B.
Protocol B: Synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
This protocol utilizes acid catalysis to drive the regioselective cyclocondensation.
Setup: Dissolve the crude diethyl 2-(cyclopropanecarbonyl)malonate (~22.8 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL flask equipped with a reflux condenser.
Catalyst Addition: Add glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) to the solution.
Cyclization: Cool the mixture to 0 °C and add hydrazine hydrate (80% aqueous solution, 6.25 g, 100 mmol) dropwise. Caution: Exothermic reaction.
Reflux: Heat the reaction mixture to 80 °C (reflux) for 4 hours.
In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the intermediate diketoester peak is <1% relative area.
Isolation: Cool the mixture to room temperature, then further to 4 °C in an ice bath. The product will precipitate as a white to off-white crystalline solid.
Purification: Filter the solid under vacuum, wash with ice-cold ethanol (2 × 20 mL), and dry in a vacuum oven at 50 °C for 12 hours.
Vah, L., Medved, T., Grošelj, U., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.[Link]
Eller, G. A., Vilkauskaitė, G., Šačkus, A., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287–1292.[Link]
Application Notes and Protocols for the Derivatization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This designation stems from its presence in a wide array of approved therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and a growing number of kinase inhibitors for cancer therapy.[3][4] The metabolic stability of the pyrazole ring further enhances its desirability in the design of novel therapeutics.[3]
Among the vast landscape of pyrazole-containing building blocks, Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate emerges as a particularly attractive starting point for the synthesis of compound libraries for high-throughput screening. Its trifunctional nature, featuring a reactive pyrazole N-H, a nucleophilic hydroxyl group, and a modifiable ethyl carboxylate, offers multiple avenues for structural diversification. This guide provides a comprehensive overview of the strategic derivatization of this scaffold, underpinned by detailed experimental protocols and the rationale guiding synthetic choices, with a focus on its application in the discovery of novel kinase inhibitors.
Strategic Derivatization: Unlocking the Therapeutic Potential
The derivatization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate can be strategically approached by targeting its three key functional groups: the pyrazole nitrogen (N-H), the hydroxyl group (O-H), and the ethyl carboxylate. Each modification offers a unique opportunity to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to fine-tune its interaction with biological targets.
N-Alkylation: Modulating Potency and Selectivity
Modification of the pyrazole nitrogen is a common and highly effective strategy in medicinal chemistry to influence a compound's pharmacological profile.[5] For asymmetrically substituted pyrazoles, a primary challenge lies in controlling the regioselectivity of the alkylation, which can occur at either of the two nitrogen atoms.[5] In the case of our scaffold, the electronic and steric environment will dictate the preferred site of modification.
Rationale for N-Alkylation:
Improved Target Engagement: The substituent introduced on the pyrazole nitrogen can form crucial interactions with the target protein, such as hydrogen bonds or van der Waals forces, thereby enhancing binding affinity and potency.
Enhanced Selectivity: By occupying specific pockets within the active site of a kinase, for instance, the N-substituent can confer selectivity for one kinase over others, reducing off-target effects.
Modulation of Physicochemical Properties: The nature of the alkylating agent can be varied to fine-tune properties like solubility, permeability, and metabolic stability.
Protocol 1: Regioselective N-Alkylation under Basic Conditions
This protocol describes a general procedure for the N-alkylation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate using an alkyl halide in the presence of a base. The regioselectivity (N1 vs. N2 alkylation) is often influenced by the reaction conditions, with sterics playing a significant role. Alkylation at the less sterically hindered nitrogen is typically favored.[6]
To a stirred solution of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).
Stir the suspension at room temperature for 30 minutes.
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with saturated NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to isolate the N-alkylated pyrazole.
Note on Regioselectivity: The ratio of N1 to N2 isomers can be influenced by the choice of base and solvent. For instance, using a bulkier base or a less polar solvent may favor alkylation at the sterically less hindered nitrogen. Careful characterization of the product mixture by NMR spectroscopy is essential to determine the regiochemical outcome.
O-Alkylation and Acylation: Exploring the Hydroxyl Functionality
The 5-hydroxyl group of the pyrazole ring presents another key site for derivatization. O-alkylation or O-acylation can introduce new functionalities that can interact with the target protein or alter the molecule's pharmacokinetic properties.
Rationale for O-Derivatization:
Hydrogen Bond Donor/Acceptor Modulation: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether or ester can eliminate its donor capability and alter its acceptor properties, which can be crucial for optimizing binding.
Introduction of New Pharmacophores: The attached alkyl or acyl group can introduce new pharmacophoric elements that can access different regions of the binding site.
Prodrug Strategies: Acylation of the hydroxyl group can be employed as a prodrug strategy to improve oral bioavailability. The ester can be cleaved in vivo to release the active hydroxyl-containing compound.
Protocol 2: O-Alkylation using Williamson Ether Synthesis
This protocol outlines the O-alkylation of the 5-hydroxyl group. It is important to note that under certain basic conditions, competitive N-alkylation can occur. The choice of base and reaction conditions is critical to favor O-alkylation.
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography.
Amide Bond Formation: Expanding Chemical Diversity
The ethyl ester at the 4-position of the pyrazole ring provides a versatile handle for the introduction of a wide range of substituents through amide bond formation. This is a powerful strategy for building large and diverse compound libraries for screening.
Rationale for Amidation:
Mimicking Peptide Bonds: The amide bond is a key structural feature in peptides and proteins. Incorporating an amide linkage can allow the molecule to mimic natural ligands and interact with the backbone of target proteins.
Introducing Diverse Functionalities: A vast array of primary and secondary amines are commercially available, allowing for the introduction of a wide range of chemical functionalities, including basic groups, acidic groups, and various cyclic and acyclic structures.
Improving Pharmacokinetic Properties: The nature of the amine can be tailored to improve properties such as solubility, cell permeability, and metabolic stability.
Protocol 3: Direct Amidation of the Ethyl Ester
Direct conversion of esters to amides can be challenging and often requires harsh conditions. However, recent advances have led to the development of catalytic methods that proceed under milder conditions.[7][8]
To a solution of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) and the amine (1.5-2.0 eq) in anhydrous toluene, add the catalyst (e.g., 2 M solution of Trimethylaluminum in toluene, 1.5 eq) dropwise at 0 °C under an inert atmosphere.
Allow the reaction mixture to warm to room temperature and then heat to 80-110 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography.
Alternative Two-Step Amidation: An alternative and often more reliable method involves a two-step process:
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
The derivatization of the Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate scaffold is particularly relevant to the discovery of inhibitors of the Janus kinase (JAK) family of enzymes.[9] The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in a variety of diseases, including autoimmune disorders and cancers.[7][10]
Several approved drugs, such as Ruxolitinib and Fedratinib , are potent JAK inhibitors that feature a pyrazole core.[8][11][12] These drugs function by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][13] This inhibition ultimately leads to the downregulation of inflammatory cytokine production and the suppression of aberrant cell proliferation.[13]
The 3-cyclopropyl group on the pyrazole scaffold can be envisioned to occupy a specific hydrophobic pocket within the kinase active site, contributing to both potency and selectivity. The derivatization strategies outlined above provide a powerful toolkit for medicinal chemists to synthesize and optimize novel inhibitors targeting the JAK-STAT pathway.
Table 1: Summary of Derivatization Strategies and Their Rationale
Modulate hydrogen bonding, introduce new pharmacophores, prodrug strategies.
4-Ethyl Carboxylate
Amidation
Mimic peptide bonds, introduce diverse functionalities, improve PK properties.
Diagram 1: General Derivatization Workflow
Caption: General workflow for the derivatization of the pyrazole scaffold.
Diagram 2: The JAK-STAT Signaling Pathway and Point of Inhibition
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the position of derivatization. Techniques like NOESY can be used to determine the regiochemistry of N-alkylation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Conclusion
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a versatile and valuable scaffold for the generation of diverse chemical libraries aimed at drug discovery. The strategic derivatization of its three key functional groups—the pyrazole nitrogen, the hydroxyl group, and the ethyl ester—provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors targeting pathways such as JAK-STAT. The protocols and rationale presented in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged starting material.
References
M. J. A. M. van der Heijden, J. A. M. van den Biggelaar, and H. M. M. van de Sande, "JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment," Frontiers in Immunology, vol. 16, 2025.
Patsnap, "What is the mechanism of Ruxolitinib Phosphate?," Patsnap Synapse, 2024. [Online]. Available: [Link].
S. Singh et al., "Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19," Chemical Biology & Drug Design, vol. 100, no. 5, pp. 696-707, 2022.
N. J. Norman et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 15, pp. 10018-10025, 2022.
L. Vah et al., "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase," Molecules, vol. 27, no. 15, p. 4764, 2022.
P. K. Sharma, "Pyrazole: an emerging privileged scaffold in drug discovery," Future Medicinal Chemistry, vol. 15, no. 21, pp. 2011-2035, 2023.
M.
BenchChem, "Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxyl
M. A. El-Gamal, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Molecules, vol. 27, no. 24, p. 8781, 2022.
I. D. G. Watson, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines," Organic Letters, vol. 14, no. 17, pp. 4572-4575, 2012.
P. B. Patel, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research, vol. 5, no. 12, pp. 630-636, 2013.
N. J. Norman et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 15, pp. 10018-10025, 2022.
S. S. Al-Sanea and M. S.
S. T. Madhu, "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions," RSC Advances, vol. 5, no. 110, pp. 90785-90790, 2015.
C. G. W.ernicke, "Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions," European Journal of Organic Chemistry, vol. 2014, no. 21, pp. 4507-4524, 2014.
J. Svete et al., "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives," Arkivoc, vol. 2012, no. 3, pp. 49-65, 2012.
A. S. Dudnik, "Practical Synthesis of Pyrazol-4-thiols," ChemRxiv, 2026.
S. K. Singh, "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents," Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, vol. 17, no. 1, pp. 32-38, 2018.
A. V. Zhuravlev, "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction," Arkivoc, vol. 2014, no. 6, pp. 54-71, 2014.
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate: A Versatile Scaffold for Advanced Heterocyclic Synthesis
An Application Guide for Researchers Abstract This technical guide provides an in-depth exploration of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a highly functionalized and versatile building block for the...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a highly functionalized and versatile building block for the synthesis of complex heterocyclic systems. The unique arrangement of a reactive hydroxyl group, an ethyl ester, and a cyclopropyl moiety on the pyrazole core makes this reagent an invaluable precursor for constructing fused pyrazole derivatives of significant interest in medicinal chemistry and drug development. This document details the scientific rationale behind its reactivity, provides validated, step-by-step protocols for the synthesis of key fused systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, and offers expert insights into experimental design and optimization.
Introduction: The Strategic Value of a Multifunctional Pyrazole
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate emerges as a particularly powerful synthetic intermediate due to its dense and strategically positioned functional groups.
The 5-Hydroxy Group: This group is tautomerically equivalent to a pyrazol-5-one. Crucially, it provides a reactive nucleophilic center, often behaving as an enamine or enol, which is essential for cyclocondensation reactions.
The C4-Ethyl Carboxylate: This electron-withdrawing group activates the C4 position of the pyrazole ring and serves as an electrophilic handle for intramolecular cyclization or can be readily converted into other functional groups (e.g., amides, carboxylic acids).
The Vicinal Arrangement: The adjacent positioning of the hydroxyl and ester groups is the key to its utility, creating a perfect template for annulation reactions with 1,2- or 1,3-bifunctional reagents to build fused six-membered rings.
The 3-Cyclopropyl Group: This lipophilic group is often incorporated into drug candidates to improve metabolic stability, binding affinity, and cell permeability.
This guide will focus on leveraging this unique reactivity, particularly in cyclocondensation reactions that lead to the formation of fused heterocyclic systems.
Synthesis of the Parent Reagent
The foundational step in any synthetic campaign is the reliable preparation of the starting material. The synthesis of alkyl 5-hydroxy-1H-pyrazole-4-carboxylates is well-established and typically proceeds via the condensation of a hydrazine derivative with a malonate-based three-carbon electrophile.[3]
A common and effective route involves a two-step sequence:
Transamination: Acid-catalyzed reaction of an aryl or alkyl hydrazine (in this case, cyclopropylhydrazine) with diethyl 2-[(dimethylamino)methylene]malonate.
Cyclization: Base-catalyzed intramolecular cyclization of the resulting hydrazone intermediate to yield the final 5-hydroxypyrazole product.[3]
This process provides a reliable and scalable method to access the title compound, setting the stage for its subsequent transformations.
Application in Fused Heterocycle Synthesis: Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as potent kinase inhibitors and are central to many oncology research programs. The synthesis of this scaffold from Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is highly efficient.
Scientific Rationale & Mechanistic Insight
The synthesis hinges on the reaction of the 5-hydroxypyrazole with a reagent capable of providing the N1 and C2 atoms of the new pyrimidine ring. A classic and highly effective method is the cyclocondensation with formamide. The reaction proceeds through an initial formation of a formylamino intermediate, followed by a thermally-driven cyclodehydration to furnish the pyrazolo[3,4-d]pyrimidin-4-one core. The high temperature is necessary to overcome the activation barrier for the final ring-closing step, which involves the elimination of water. Formamide conveniently serves as both the reactant and a high-boiling polar solvent. A similar logic applies to reactions with urea or thiourea to yield corresponding oxo- or thio-derivatives.
How to improve reaction yield for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are work...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot potential issues.
I. Reaction Overview & Mechanism
The synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate typically proceeds via a two-step process: a Claisen condensation followed by a cyclization with hydrazine.
Step 1: Claisen Condensation
This step involves the reaction between diethyl oxalate and cyclopropyl methyl ketone in the presence of a strong base, such as sodium ethoxide, to form the intermediate ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate. Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and cannot undergo self-condensation, thus acting solely as an electrophilic acceptor.[1][2]
Step 2: Cyclization with Hydrazine
The resulting β-keto ester intermediate is then reacted with hydrazine hydrate. The hydrazine, acting as a bidentate nucleophile, attacks the two carbonyl groups of the intermediate, leading to an intramolecular cyclization and subsequent dehydration to form the final pyrazole product.[3][4]
Reaction Pathway Diagram
Caption: Overall workflow for the synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the most critical step for maximizing the overall yield?
The Claisen condensation (Step 1) is often the most yield-defining step. Incomplete formation of the β-keto ester intermediate directly impacts the final product yield.
FAQ 2: Can other bases be used for the Claisen condensation?
While sodium ethoxide is common, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. However, the choice of base can affect reaction kinetics and solubility, requiring optimization.
FAQ 3: Why is my final product a different color than expected?
Discoloration, often a yellow or brownish tint, can indicate the presence of impurities from side reactions or incomplete removal of reagents. Proper purification is crucial.
FAQ 4: Is it possible to perform this as a one-pot synthesis?
While a one-pot synthesis is theoretically possible, it often leads to lower yields due to competing side reactions. A stepwise approach with isolation of the intermediate is generally recommended for higher purity and yield.[5]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the β-keto Ester Intermediate (Step 1)
Symptoms:
Low isolated yield of the intermediate after workup.
Presence of significant amounts of unreacted starting materials (diethyl oxalate and cyclopropyl methyl ketone) in NMR or LC-MS analysis.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Insufficient Base
The Claisen condensation is an equilibrium reaction. A full equivalent of a strong base is required to deprotonate the α-carbon of the ketone, driving the reaction forward.[1]
Use at least 1.1 equivalents of a strong base like sodium ethoxide. Ensure the base is fresh and has not been deactivated by moisture.
Moisture in Reaction
Alkoxide bases are highly sensitive to water. Moisture will consume the base and inhibit the formation of the necessary enolate.
Use anhydrous solvents (e.g., dry ethanol or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature
While the initial deprotonation may be exothermic, the condensation itself requires sufficient thermal energy to proceed at a reasonable rate.
Maintain the reaction temperature according to the established protocol, typically refluxing in ethanol.
Inefficient Mixing
In heterogeneous reactions (e.g., with NaH), poor stirring can lead to localized reactions and incomplete conversion.
Ensure vigorous and efficient stirring throughout the reaction.
Problem 2: Formation of Side Products during Cyclization (Step 2)
Symptoms:
Multiple spots on TLC analysis of the crude product.
Complex NMR spectrum with unexpected peaks.
Difficulty in purifying the final product.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Formation of Regioisomers
If an unsymmetrical diketone intermediate were used with a substituted hydrazine, two different regioisomers of the pyrazole could form.[5] For this specific synthesis with hydrazine hydrate, this is less of a concern.
Ensure the purity of the β-keto ester intermediate. The use of unsubstituted hydrazine simplifies the reaction, avoiding regioisomerism.
Self-condensation of the β-keto Ester
Under certain conditions, the intermediate can undergo self-condensation, leading to polymeric byproducts.
Add the hydrazine hydrate slowly to the solution of the intermediate. Maintain proper temperature control.
Reaction with Solvent
If using a reactive solvent, it could potentially compete in the reaction.
Use a relatively inert solvent like ethanol or acetic acid for the cyclization step.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield issues.
IV. Optimized Experimental Protocol
This protocol is a synthesis of best practices and aims to provide a reliable method for achieving high yields.
Part 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate
Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.
Base Addition: Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
Reactant Addition: Cool the solution to 0-5 °C using an ice bath. Add a mixture of 21.0 g (0.25 mol) of cyclopropyl methyl ketone and 36.5 g (0.25 mol) of diethyl oxalate dropwise over 1 hour, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
Workup: Cool the reaction mixture and pour it into 500 mL of ice-cold water. Acidify with dilute hydrochloric acid to pH 3-4. Extract the aqueous layer with diethyl ether (3 x 150 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate. This can be used directly in the next step or purified by vacuum distillation.
Part 2: Synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Preparation: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (0.2 mol) in 100 mL of ethanol.
Hydrazine Addition: Add 10.0 g (0.2 mol) of hydrazine hydrate dropwise to the solution at room temperature.
Reaction: Add a catalytic amount of glacial acetic acid (approximately 1 mL). Heat the mixture to reflux for 6 hours.
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
Purification: Filter the solid product and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white solid.
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Wiedemann, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
Vah, L., et al. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC.
Wiedemann, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives: a review.
NC State University Libraries. (n.d.). Chapter 23. Carbonyl Condensation Reactions.
ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
New Journal of Chemistry (RSC Publishing). (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification.
NC State University Libraries. (n.d.). Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry.
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
Technical Support Center: Troubleshooting Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of substituted pyrazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of substituted pyrazoles. The synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate via the condensation of diethyl (cyclopropanecarbonyl)malonate and hydrazine is a robust and widely utilized pathway[1]. However, the reaction is highly susceptible to thermodynamic and kinetic branching, often leading to frustrating impurity profiles.
This guide deconstructs the reaction mechanics, profiles common impurities, and provides a self-validating protocol to ensure high-purity yields.
Reaction Mechanics & Impurity Divergence
The synthesis of 5-hydroxy-1H-pyrazole-4-carboxylates is fundamentally driven by the condensation of an acylmalonate with a hydrazine derivative[1]. The diagram below illustrates the intended mechanistic pathway and the critical junctions where impurities branch off.
Synthesis workflow and impurity divergence pathways for 5-hydroxy-1H-pyrazole-4-carboxylates.
Quantitative Impurity Profiling
To effectively troubleshoot your synthesis, cross-reference your analytical data with the established profiles of the target compound and its most common impurities below.
Impurity / Compound
MW ( g/mol )
LC-MS[M+H]⁺
HPLC RRT
Key ¹H NMR Diagnostic Shift (DMSO-d₆)
Target Product
196.20
197.1
1.00
1.25 (t, 3H, ester CH₃), 4.15 (q, 2H, ester CH₂)
Decarboxylation Impurity
124.14
125.1
0.45
Absence of ester signals; 5.20 (s, 1H, C4-H)
Carbohydrazide Impurity
182.18
183.1
0.30
Broad singlets at 4.50 (NH₂) and 9.20 (NH)
Hydrazone Intermediate
242.27
243.1
1.15
1.18 (t, 6H, two ester CH₃ groups)
Troubleshooting FAQs
Q1: Why am I seeing a significant
M−72
mass peak in my LC-MS?Causality: The target compound contains a
β
-keto ester equivalent motif. Under strongly basic conditions, or prolonged heating in the presence of water, the C4-ethyl ester undergoes saponification to the carboxylic acid (loss of
C2H4
, 28 Da). The electron-withdrawing nature of the adjacent pyrazole ring lowers the activation energy for spontaneous decarboxylation, resulting in the subsequent loss of
CO2
(44 Da). This total mass loss of 72 Da yields the highly polar 3-cyclopropyl-1H-pyrazol-5-ol.
Solution: Strictly control the reaction temperature (do not exceed 75°C). Ensure anhydrous ethanol is used as the solvent to prevent premature ester hydrolysis.
Q2: My reaction stalls at an intermediate mass (m/z 243.1). What is this and how do I push it to completion?Causality: This mass corresponds to the uncyclized hydrazone intermediate. The initial nucleophilic attack of hydrazine on the cyclopropyl ketone is rapid. However, the subsequent intramolecular amidation—where the hydrazone nitrogen attacks the malonate ester to displace ethanol—is kinetically slower due to the steric bulk of the adjacent cyclopropyl group and requires sufficient thermal energy and electrophilic activation.
Solution: Acid-catalyzed cyclization is a proven method to accelerate the intramolecular amidation step, pushing the hydrazone intermediate to the final pyrazole core[2]. Add a catalytic amount of glacial acetic acid (0.1 eq) to enhance the electrophilicity of the ester carbonyl, and maintain reflux for at least 6 hours.
Q3: How do I minimize the formation of the C4-carbohydrazide over-condensation impurity?Causality: Hydrazine is a potent bis-nucleophile, and its interaction with malonate derivatives must be strictly controlled to prevent over-condensation[3]. If a large molar excess of hydrazine hydrate is used, or if the addition is performed too rapidly, the unreacted hydrazine can attack the C4-ethyl ester of the already formed product, converting it into a pyrazole-4-carbohydrazide (m/z 183.1).
Solution: Limit hydrazine hydrate to exactly 1.05 equivalents. Perform a slow, dropwise addition at 0–5°C to ensure hydrazine reacts preferentially with the highly electrophilic ketone of the starting material before it can attack the ester of the product.
Q4: What is the optimal protocol for crystallizing the final product to remove residual starting materials?Causality: The target pyrazole features both a hydrophobic cyclopropyl ring and a hydrophilic 5-hydroxy/1H-pyrazole core, giving it unique solubility properties. It is highly soluble in pure ethanol but practically insoluble in cold water.
Solution: Utilizing a solvent-antisolvent precipitation method selectively crashes out the target, leaving the highly polar hydrazide impurities and any unreacted malonate in the aqueous-ethanolic mother liquor. Follow the self-validating protocol below.
Validation Checkpoint: The solution will transition from colorless to a pale yellow tint. TLC (Hexanes:EtOAc 1:1) should show the rapid disappearance of the starting material (
Rf≈0.7
) and the appearance of the hydrazone intermediate (
Rf≈0.5
).
Step 2: Acid-Catalyzed Cyclization
Add glacial acetic acid (0.1 eq, 1.0 mmol) to the mixture.
Attach a reflux condenser and heat the reaction to 75°C for 6 hours.
Validation Checkpoint: Monitor via LC-MS. The intermediate peak at m/z 243.1 should diminish, replaced by the target product peak at m/z 197.1. The solution may darken slightly.
Step 3: Solvent-Antisolvent Precipitation
Cool the reaction mixture to room temperature, then concentrate in vacuo to approximately 7 mL.
Place the flask in an ice bath and slowly add 15 mL of ice-cold deionized water under vigorous stirring.
Validation Checkpoint: A white to off-white precipitate will immediately begin to form. Allow it to stir for 30 minutes at 0°C to maximize crystallization.
Step 4: Isolation and Drying
Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold water, followed by 5 mL of cold hexanes.
Dry the solid in a vacuum oven at 45°C overnight.
Validation Checkpoint: The final product should yield an HPLC purity of >98%.
1
H NMR (DMSO-
d6
) will show characteristic ethyl ester signals at 1.25 ppm (t, 3H) and 4.15 ppm (q, 2H), confirming the retention of the C4-carboxylate group.
References
Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase
Source: Molecules (via PubMed Central)
URL: [Link]
Title: Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor: Synthesis of ethyl 1-[2-((6-chlorobenzothiazol-2-yl)amino)-2-oxoethyl]-5-hydroxy-1H-pyrazole-4-carboxylate
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift
Source: Frontiers in Chemistry
URL: [Link]
Technical Support Center: Optimizing Crystallization Conditions for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the crystallization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high-quality crystals of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: The Compound Fails to Crystallize and Remains in Solution.
Symptoms: After cooling or solvent evaporation, the solution remains clear with no solid precipitate forming.
Possible Causes & Solutions:
Insufficient Supersaturation: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its solubility at a given temperature.[1] If the solution is not sufficiently concentrated, crystals will not form.
Solution:
Slowly evaporate the solvent to increase the concentration of the compound.[2]
If using a cooling crystallization method, try reducing the temperature further.[2]
If using an anti-solvent, add a small amount more of the anti-solvent to decrease the compound's solubility.[2]
High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at lower temperatures. A good crystallization solvent should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures.[2]
Solution:
Re-evaluate your choice of solvent. Consider solvents with different polarities. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3]
Employ a solvent mixture. Dissolve the compound in a "good" solvent where it is highly soluble, and then gradually add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly turbid.[3][4] Common solvent pairs for pyrazole compounds include hexane/ethyl acetate and hexane/acetone.[3]
Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) can be kinetically hindered.[2][5]
Solution:
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. This can create microscopic imperfections on the glass surface that serve as nucleation sites.[6]
Seeding: Add a few seed crystals of the pure compound to the solution. This provides a template for further crystal growth.[6]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.
Symptoms: An oily, liquid phase separates from the solution instead of solid crystals.
Possible Causes & Solutions:
High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate out of solution at a temperature above its melting point.
Solution:
Gently warm the mixture to redissolve the oil.
Add a small amount of additional solvent to decrease the concentration.
Allow the solution to cool more slowly to encourage crystal formation over oiling.[7]
Rapid Cooling: Cooling the solution too quickly may not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[2]
Solution:
Presence of Impurities: Impurities can disrupt the crystallization process and favor the formation of an oil.[2]
Solution:
Purify the compound further before attempting crystallization. Techniques such as column chromatography can be effective.[2]
Issue 3: The Resulting Crystals Are Too Small.
Symptoms: The final product is a fine powder consisting of very small crystals.
Possible Causes & Solutions:
High Rate of Nucleation: If too many crystal nuclei form simultaneously, they will compete for the available solute, resulting in the growth of many small crystals rather than fewer large ones.[2] This often occurs at high levels of supersaturation.[9][10]
Solution:
Decrease the Rate of Supersaturation:
If using an anti-solvent, add it more slowly and with vigorous stirring.
Reduce the Level of Supersaturation:
Use a slightly larger volume of solvent to dissolve the compound initially.[6]
Issue 4: The Crystallization Yield is Low.
Symptoms: Only a small amount of the compound crystallizes out of the solution.
Possible Causes & Solutions:
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[7]
Solution:
Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3][5]
After initial crystallization at room temperature, cool the solution further in an ice bath to maximize the precipitation of the product.[3] Be mindful that rapid cooling can sometimes co-precipitate impurities.[5]
Premature Filtration: Filtering the crystals before the crystallization process is complete.
Solution:
Ensure the solution has been allowed to stand for a sufficient amount of time at the final temperature to allow for maximum crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for crystallizing Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate?
The choice of solvent is critical and depends on the compound's polarity. For pyrazole derivatives, common and effective solvents include:
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used.[3] A related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been successfully crystallized from ethanol.[11][12]
Mixed Solvent Systems: A powerful technique involves dissolving the compound in a hot "good" solvent (e.g., ethanol, methanol) and then adding a hot "poor" solvent or anti-solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[3]
Q2: How does the cooling rate affect crystal size and quality?
The cooling rate is a critical parameter in crystallization.
Q3: What is the role of supersaturation in crystallization?
Supersaturation is the primary driving force for both the nucleation (the initial formation of crystals) and the growth of existing crystals.[1][9]
Low Supersaturation: Favors crystal growth over nucleation, leading to larger crystals.[9]
High Supersaturation: Promotes rapid nucleation, which can result in the formation of many small crystals.[9][10]
Controlling the level of supersaturation is key to obtaining crystals of the desired size and quality.[9]
Q4: How can I induce crystallization if it doesn't start spontaneously?
If crystals do not form after cooling, you can try to induce nucleation by:
Scratching the flask with a glass rod to create nucleation sites.[6]
Dipping a glass rod into the solution, allowing the solvent to evaporate to form a thin film of solid, and then reintroducing the rod into the solution to act as a seeding point.[6]
Q5: What should I do if my compound is highly soluble in all common solvents?
For highly soluble compounds, consider the following techniques:
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystallization.[13]
Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution. Allow the solvent to evaporate slowly over several days in a location free from vibrations.[2]
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
Dissolution: In an Erlenmeyer flask, add a small amount of a suitable solvent (e.g., ethanol) to your crude Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Heating: Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[3]
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.[14]
Further Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol or acetone).[4]
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).[4]
Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[4]
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.[3]
Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent crystallization protocol.
Data Presentation
Table 1: General Solubility of Pyrazole Derivatives in Common Solvents
Note: This table provides general guidance. The optimal solvent system for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate should be determined experimentally.
Visualization
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability.
University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth.
Choong, K. L., & Smith, R. (2004). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Crystal Growth & Design, 4(5), 927-935.
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
University of York. (n.d.). Problems with Recrystallisations.
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
(n.d.). Guide for crystallization.
(n.d.). SOP: CRYSTALLIZATION.
ResearchGate. (2012, October 16). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Overview Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly versatile heterocyclic building block frequently utilized in drug discovery. However, researchers routinely encounter severe...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) is a highly versatile heterocyclic building block frequently utilized in drug discovery. However, researchers routinely encounter severe aqueous solubility bottlenecks with this compound. The lipophilic cyclopropyl ring and the ethyl ester moiety significantly increase the molecule's hydrophobicity, making it 1[1].
This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate this compound successfully for both in vitro assays and in vivo dosing.
Decision Matrix: Solubility Enhancement Workflow
Workflow for selecting solubility enhancement strategies based on experimental application.
Frequently Asked Questions & Troubleshooting
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into aqueous cell culture media?
The Causality: This is a classic manifestation of the hydrophobic effect. The compound's lipophilic regions force surrounding water molecules into highly ordered, entropically unfavorable cages. When the DMSO concentration drops below the critical solubilization threshold (typically <1% v/v in biological assays), the compound rapidly aggregates to minimize its exposed hydrophobic surface area, resulting in precipitation.
The Solution: Utilize a synergistic cosolvent and surfactant system. Instead of relying solely on DMSO, pre-dissolve the compound in a cosolvent like PEG-400, and dilute it into an aqueous buffer containing Poloxamer-188. PEG-400 lowers the dielectric constant of the aqueous phase, which 2[2] that squeeze out non-polar solutes. Simultaneously, Poloxamer-188 forms micelles that encapsulate the lipophilic compound, preventing nucleation.
Q2: I need to dose this compound orally in rodents. Suspensions yield erratic pharmacokinetic (PK) data. How can I achieve a true aqueous solution?
The Causality: Solid suspensions often suffer from dissolution-rate-limited absorption in the gastrointestinal tract. For consistent bioavailability, the drug must be molecularly dispersed.
The Solution: Formulate an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophobic central cavity and a hydrophilic exterior. The lipophilic cyclopropyl and ethyl ester groups of the pyrazole derivative insert into this cavity via non-covalent interactions, shielding them from water and 3[3]. Phase solubility studies for such compounds typically show an, indicating a stable 1:1 stoichiometric complex.
Q3: Can I increase solubility by adjusting the pH, given the presence of the 5-hydroxyl group?
The Causality: The 5-hydroxy-1H-pyrazole moiety exhibits keto-enol tautomerism (existing in equilibrium with its pyrazolone form). While the hydroxyl group can theoretically be deprotonated at highly alkaline pH to form a soluble salt, exposing the ethyl ester moiety to extreme pH (pH > 9) will trigger base-catalyzed ester hydrolysis, chemically degrading your compound into the corresponding carboxylic acid.
The Solution: Avoid extreme pH adjustments. If pH modification is necessary, keep it strictly within a physiological range (pH 6.5–7.4) and rely on complexation (HP-β-CD) or cosolvents to drive solubility without compromising chemical stability.
Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex (For In Vivo Dosing)
This self-validating protocol ensures complete complexation and quantifies the exact concentration of the dissolved API.
Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 1X PBS. Stir at room temperature until the solution is completely optically clear.
API Addition: Add Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in excess (e.g., 10 mg/mL) to the HP-β-CD solution.
Equilibration: Sonicate the suspension in a water bath for 15 minutes to disrupt large aggregates. Transfer to an orbital shaker and agitate at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved compound.
Validation & QC: Carefully decant the clear supernatant. Analyze an aliquot of the supernatant via RP-HPLC (using a standard curve generated from a DMSO stock) to quantify the exact concentration of the solubilized compound. Critical: Do not assume the final concentration equals the initial mass added.
Protocol B: Synergistic PEG-400/Poloxamer-188 Formulation (For In Vitro Assays)
Primary Stock: Dissolve the compound in 100% PEG-400 to a concentration of 20 mM. Vortex until optically clear.
Dilution: Slowly add the PEG-400 stock dropwise to the Poloxamer-188 buffer while vortexing vigorously. A 1:20 dilution will yield a 1 mM working solution in 5% PEG-400 / 1% Poloxamer-188.
Validation: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitation.
Quantitative Data Summary
The following table summarizes expected solubility enhancements based on the physicochemical properties of pyrazole-ester derivatives using the described methodologies.
Best solvent systems for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate column chromatography
Welcome to the Technical Support Center for the purification of complex heterocyclic compounds. This guide is specifically engineered for researchers and drug development professionals tasked with the chromatographic iso...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of complex heterocyclic compounds. This guide is specifically engineered for researchers and drug development professionals tasked with the chromatographic isolation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate .
Due to its unique structural features—a pyrazole core, an acidic 5-hydroxyl group, and a sterically demanding cyclopropyl ring—this molecule presents distinct challenges during normal-phase silica gel chromatography. Below, we break down the mechanistic challenges, provide optimized solvent systems, and offer a self-validating protocol to ensure high-purity recovery.
The Mechanistic Challenge: Tautomerism and Silica Interactions
The primary difficulty in purifying 5-hydroxy-1H-pyrazoles is their ability to exist in multiple tautomeric forms. In solution, the molecule dynamically shifts between the fully unsaturated "OH-tautomer" (5-hydroxy-1H-pyrazole) and the partially unsaturated "NH-tautomer" or "CH-tautomer" (pyrazolone)[1].
This dynamic equilibrium, combined with the molecule's amphoteric nature (basic pyrazole nitrogens and an acidic 5-OH group), leads to severe secondary interactions with the free silanol groups (Si-OH) on standard normal-phase silica gel. Without chemical intervention, these interactions manifest as severe peak tailing, irreversible adsorption, and poor recovery[2]. To counteract this, the mobile phase must be modified with a competitive acid to suppress ionization and mask the silica's active sites.
Quantitative Data: Optimized Solvent Systems
Based on the physicochemical properties of the pyrazolone core, the following solvent systems are empirically validated for this compound.
Solvent System
Ratio Range
Modifier
Phase
Application / Mechanistic Notes
Dichloromethane / Methanol
95:5 to 90:10
0.5% - 1.0% Acetic Acid
Normal Phase
Best starting point. MeOH disrupts H-bonding; AcOH suppresses 5-OH ionization.
Hexane / Ethyl Acetate
70:30 to 50:50
1.0% Acetic Acid
Normal Phase
Useful if the crude mixture contains highly non-polar aliphatic impurities.
Water / Acetonitrile
5% to 95% MeCN Gradient
0.1% Formic Acid
Reversed-Phase (C18)
Ideal for resolving tautomeric streaking that completely fails on bare silica[3].
Standard Operating Procedure: Acid-Modified Normal Phase Chromatography
To ensure a self-validating and reproducible purification, follow this step-by-step methodology using 300–400 mesh silica gel[2].
Step 1: Stationary Phase Pre-equilibration
Action: Slurry-pack the column using Dichloromethane (DCM) containing 1% Acetic Acid (AcOH). Run at least two column volumes of this acidic solvent through the bed before loading.
Causality: Pre-equilibration ensures that the highly active silanol sites are protonated before the sample is introduced, preventing the target compound from irreversibly binding at the column head.
Step 2: Dry Loading the Sample
Action: Dissolve the crude Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in a volatile polar solvent (e.g., THF or Acetone). Add a small amount of silica gel (1:2 sample-to-silica weight ratio) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column head.
Causality: Pyrazolone carboxylates often exhibit poor solubility in initial non-polar eluents like DCM[4]. Liquid loading would cause the compound to precipitate at the top of the column, ruining the separation band and causing immediate streaking.
Step 3: Isocratic Elution & Fractionation
Action: Begin elution with DCM/MeOH/AcOH (98:1:1). Monitor fractions via TLC. If the compound elutes too slowly, incrementally increase the MeOH concentration up to 5% (94:5:1).
Validation: Spot fractions on TLC plates and develop in the same acidic solvent. The target compound should appear as a tight, circular spot under UV light (254 nm).
Step 4: Recovery and Acid Removal
Action: Pool fractions containing the pure product and evaporate under reduced pressure. To remove residual acetic acid, add 10 mL of toluene to the flask and co-evaporate. Repeat twice.
Causality: Acetic acid has a high boiling point and forms strong hydrogen bonds with the product, often preventing crystallization. Toluene forms an azeotrope with acetic acid, allowing for its complete removal under standard rotary evaporation conditions.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak from the baseline to the solvent front on silica TLC?A1: This is a classic symptom of tautomerism and hydrogen bonding. The 5-hydroxy-1H-pyrazole core exists in equilibrium with its pyrazolone tautomer[1]. The acidic hydroxyl and basic nitrogens interact strongly with silanol groups on the silica gel. Adding a competitive modifier (like 1% acetic acid) protonates the silanols and suppresses the ionization of the compound, forcing it into a single, well-behaved state.
Q2: Can I use basic modifiers like Triethylamine (TEA) instead of Acetic Acid?A2: No. While TEA is excellent for basic amines, 5-hydroxy-1H-pyrazoles are acidic at the 5-OH position. Adding TEA will form a salt with your target compound, trapping it on the column or causing worse streaking. Always use an acidic modifier for pyrazolones.
Q3: My product is co-eluting with a structurally similar impurity. How can I improve resolution?A3: If normal phase resolution is exhausted, switch to reversed-phase chromatography (C18)[3]. The hydrophobic cyclopropyl group and ethyl ester provide excellent retention on C18, while the polar core can be managed using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Q4: The isolated product is an oil instead of a solid. What went wrong?A4: Residual solvent or acetic acid often prevents crystallization. Re-dissolve the oil in a minimal amount of dichloromethane, wash with water to remove residual acid, dry over Na2SO4, and concentrate. Trituration with cold hexane or diethyl ether can induce crystallization[4].
Workflow Visualization
Figure 1: Decision tree for chromatography solvent selection and optimization.
References
Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase
Source: Molecules (via NIH)
URL: [Link]
Title: An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Discovery of Pyrazolone Carbothioamide Derivatives as Inhibitors of the Pdr1-KIX Interaction for Combinational Treatment of Azole-Resistant Candidiasis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives
Source: Arkivoc
URL: [Link]
Technical Support Center: Troubleshooting Low Conversion in Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering low conversion rates, stalled intermediates, or poor isolated yields during the synthesis of Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering low conversion rates, stalled intermediates, or poor isolated yields during the synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5).
The standard synthetic route involves the cyclocondensation of a 1,3-dicarbonyl equivalent—typically diethyl 2-(cyclopropanecarbonyl)malonate—with hydrazine hydrate[1]. While theoretically straightforward, this reaction is notorious for stalling at the hydrazone intermediate, undergoing unwanted decarboxylation, or suffering from severe product loss during aqueous workup[2].
Below, we dissect the mechanistic causality of these failures and provide field-proven, self-validating protocols to optimize your workflow.
Reaction Pathway & Mechanistic Pitfalls
To troubleshoot effectively, we must first understand the kinetic and thermodynamic traps within the reaction pathway. The initial condensation to form the hydrazone is rapid, but the subsequent cyclization requires overcoming a higher activation energy barrier.
Reaction pathway showing intermediate stalling and decarboxylation risks.
Q1: My LC-MS shows a massive peak corresponding to the uncyclized hydrazone. Why is the reaction stalling?
Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic cyclopropyl ketone is fast and reversible. However, the subsequent intramolecular amidation—where the terminal amine attacks the sterically hindered diethyl malonate ester—is kinetically slow. If the solvent boiling point is too low (e.g., methanol) or the leaving group (ethoxide) is not sufficiently activated, the reaction stalls[2].
Solution: Switch from standard refluxing ethanol to a higher-boiling solvent like toluene (using a Dean-Stark trap to remove water/ethanol) or add a catalytic amount of glacial acetic acid. The acid protonates the ester carbonyl, increasing its electrophilicity and driving the cyclization forward.
Q2: I am observing a significant amount of a byproduct missing the ethyl ester group (Mass = Target - 72 Da). What is causing this?
Causality: The C4-carboxylate group in 5-hydroxypyrazoles is highly susceptible to hydrolysis[3]. If excess water is present (from aqueous hydrazine hydrate or wet solvents) under prolonged heating, the ethyl ester hydrolyzes to a carboxylic acid. Because this acid is beta to the pyrazole ring system, it rapidly undergoes thermal decarboxylation to yield 3-cyclopropyl-1H-pyrazol-5-ol.
Solution: Transition to strictly anhydrous conditions. Replace hydrazine monohydrate with anhydrous hydrazine, or preferably, use hydrazine hydrochloride combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in dry ethanol.
Q3: The reaction seems complete by TLC, but my isolated yield is <30% after aqueous workup. Where is my product?
Causality: 5-Hydroxypyrazoles exhibit complex tautomerism (pyrazolone ⇌ hydroxypyrazole) and are highly amphoteric[3]. They readily form highly water-soluble salts at both low pH (protonation of the pyrazole nitrogen) and high pH (deprotonation of the C5-hydroxyl). If your workup is too acidic or too basic, the product remains trapped in the aqueous phase.
Solution: Isoelectric point (pI) precipitation is mandatory[4]. Adjust the aqueous phase strictly to pH 5.5–6.0 using 1M HCl or saturated NH₄Cl before extraction. Extract with a highly polar organic solvent mixture, such as EtOAc/THF (4:1) or 10% MeOH in DCM.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions, conversion rates, and the primary impurities observed during synthesis optimization.
Solvent
Temp (°C)
Hydrazine Source
Additive
Conversion (%)
Isolated Yield (%)
Primary Impurity Observed
Ethanol
78
NH₂NH₂·H₂O (1.5 eq)
None
65%
40%
Hydrazone (Stalled)
Toluene
110
NH₂NH₂·H₂O (1.5 eq)
None
85%
60%
Decarboxylated Byproduct
Ethanol
78
NH₂NH₂·H₂O (1.2 eq)
AcOH (0.2 eq)
92%
78%
Trace Hydrazone
Dry EtOH
78
NH₂NH₂·HCl (1.1 eq)
DIPEA (1.2 eq)
>98%
88%
None (Optimal)
Diagnostic Decision Tree
Use the following diagnostic logic to rapidly identify and resolve your specific failure mode based on LC-MS analysis of your crude reaction mixture.
Troubleshooting decision tree for diagnosing low yields via LC-MS analysis.
Optimized Step-by-Step Experimental Protocol
This self-validating protocol utilizes anhydrous conditions to prevent decarboxylation and employs an isoelectric workup to maximize isolated yield[4].
Preparation: Suspend hydrazine hydrochloride (11.0 mmol) in anhydrous ethanol (15 mL) in a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Base Addition: Add DIPEA (12.0 mmol) dropwise at room temperature. Stir for 10 minutes to ensure the liberation of free hydrazine.
Substrate Addition: Dissolve diethyl 2-(cyclopropanecarbonyl)malonate (10.0 mmol) in anhydrous ethanol (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic spiking.
Cyclocondensation: Heat the reaction mixture to a gentle reflux (78 °C) under a nitrogen atmosphere. Monitor via LC-MS. The hydrazone intermediate should form within 30 minutes, and complete cyclization should be observed within 4–6 hours.
Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol.
Isoelectric Workup (Critical Step): Dissolve the crude residue in 20 mL of deionized water. Carefully adjust the pH to exactly 5.5 - 6.0 using 1M HCl. A white to pale-yellow precipitate may begin to form.
Extraction: Extract the aqueous layer with a mixture of Ethyl Acetate/THF (4:1 v/v) (3 x 20 mL).
Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford pure Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
References
Mechanistically, transformation of 5-hydroxypyrazole-4-carboxylate...
Source: ResearchGate / Molecules
URL:[Link]
Malonates in Cyclocondensation Reactions
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides
Source: ResearchGate / Journal of Advanced Research
URL:[Link]
Addressing thermal instability of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate during reflux
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering yield losses or degradation when synthesizing Ethyl 3-cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering yield losses or degradation when synthesizing Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate under standard reflux conditions.
By understanding the thermodynamic vulnerabilities of the pyrazole-4-carboxylate scaffold, you can implement field-proven, self-validating protocols to stabilize your target compound and maximize isolated yields.
Part 1: Mechanistic FAQ – Understanding Thermal Instability
Q1: Why does Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate degrade during prolonged reflux?A: The instability is primarily driven by a two-step degradation cascade: ester hydrolysis followed by thermal protodecarboxylation. Under prolonged conductive heating (reflux), especially if trace water or acidic/basic impurities are present, the ethyl ester hydrolyzes to form 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylic acid. Pyrazole-4-carboxylic acids are notoriously susceptible to thermal decarboxylation at temperatures ranging from 80°C to 190°C[1]. The presence of the electron-donating 5-hydroxy group (which tautomerizes to a pyrazolone) further activates the C4 position, stabilizing the transition state during the extrusion of CO₂[2].
Q2: How can I analytically differentiate between incomplete reaction and thermal degradation?A: If your reaction is failing due to degradation, LC-MS and NMR will reveal specific signatures.
NMR: You will observe the disappearance of the ethyl ester signals (a quartet near
δ
4.2 and a triplet near
δ
1.3) and the appearance of a new aromatic proton singlet at the C4 position of the pyrazole ring.
TLC/LC-MS: The decarboxylated byproduct (3-cyclopropyl-5-hydroxy-1H-pyrazole) will elute differently and show an [M-H]⁻ mass corresponding to the loss of the -COOCH₂CH₃ group (loss of 72 Da) or the loss of CO₂ (44 Da) if the acid intermediate is detected.
Q3: What is the kinetic rationale for switching from conventional reflux to microwave-assisted synthesis?A: Conventional reflux requires 12 to 24 hours to drive the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyls to completion. This prolonged thermal exposure provides ample time for the slower, thermodynamically favorable degradation pathways (hydrolysis and decarboxylation) to accumulate. Microwave irradiation rapidly transfers energy directly to the reactants, achieving the activation energy for cyclization in minutes (typically 10–15 min at 120°C–160°C)[3]. This kinetic bypass allows the reaction to finish before degradation can occur.
Part 2: Degradation Pathway Visualization
To troubleshoot effectively, it is critical to visualize the chemical causality of the yield loss.
Fig 1: Thermal degradation pathway via ester hydrolysis and subsequent decarboxylation.
Part 3: Quantitative Condition Analysis
The table below summarizes the causality between reaction conditions and the integrity of the pyrazole-4-carboxylate core.
Synthesis Method
Temp (°C)
Reaction Time
Target Yield (%)
Degradation / Decarboxylation (%)
Traditional Reflux (EtOH)
85 - 100
12 - 24 h
35 - 45
> 40
Lewis Acid Catalysis (ZnCl₂)
40 - 50
24 h
65 - 75
< 5
Microwave-Assisted
120 - 140
10 - 15 min
82 - 88
< 2
Part 4: Optimized Experimental Protocol (Microwave-Assisted)
To prevent thermal degradation, we recommend abandoning prolonged conductive reflux in favor of a self-validating microwave-assisted workflow[3].
In a dried 10 mL microwave-safe vial, dissolve 1.0 mmol of the 1,3-dicarbonyl precursor in 3.0 mL of anhydrous absolute ethanol. Validation: Ensure the solution is completely clear; any cloudiness may indicate moisture, which promotes ester hydrolysis.
Add 1.05 mmol of hydrazine hydrate dropwise at 0°C to control the initial exothermic hydrazone formation.
Step 2: Microwave Irradiation
3. Seal the vial with a pressure-rated snap-on cap.
4. Subject the mixture to microwave heating. Program the reactor to ramp to 120°C and hold for exactly 12 minutes .
5. Causality Check: The short hold time provides the necessary kinetic energy for ring closure while denying the thermodynamic time required for C4-decarboxylation.
Step 3: Rapid Quenching and Evaporation
6. Utilize the microwave's active cooling feature (compressed air) to rapidly quench the reaction to 25°C within 1 minute.
7. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure at a bath temperature not exceeding 40°C .
Step 4: Purification and Verification
8. Purify the crude residue via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
9. Validation: Run TLC against a known standard. The target compound should show strong UV absorbance at 254 nm. Confirm the retention of the ester group via LC-MS (Target mass: [M+H]⁺ = 197.2).
Part 5: Workflow Visualization
Fig 2: Microwave-assisted synthesis workflow to bypass prolonged thermal exposure.
References
Decarboxylative Halogenation of Organic Compounds
Source: American Chemical Society (ACS)
URL:[Link]
Procedure for the decarboxylation of 3,5-bis(haloalkyl)
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Isolation & Purification of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating Ethyl 3-cyclopr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 467248-41-5) from aqueous reaction media.
This compound presents unique isolation challenges due to its amphoteric nature, tautomerism (hydroxy-pyrazole
⇌
pyrazolone), and surfactant-like behavior at the aqueous-organic interface [2]. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting Guide & FAQs
Q1: My product yield is unexpectedly low (<40%) after liquid-liquid extraction from the aqueous reaction mixture. What is causing this mass loss?Mechanistic Cause: The primary culprit is improper pH control prior to extraction. The 5-hydroxy group on the pyrazole ring is highly activated by the electron-withdrawing ester at the 4-position, giving it a pKa of approximately 4.5 to 5.5. If your aqueous phase is neutral or basic (pH > 7), the compound exists predominantly as a highly water-soluble sodium or potassium enolate [1]. Conversely, at pH < 2, the pyrazole nitrogen protonates, forming a water-soluble pyrazolium salt.
Solution: You must adjust the aqueous phase strictly to its isoelectric point (pH 4.0–4.5) using 1M HCl or Citric Acid before extraction. At this pH, the molecule is fully neutral, maximizing its partition coefficient into the organic phase [1].
Q2: I am experiencing persistent, thick emulsions during the organic extraction phase. How can I break them or prevent them entirely?Mechanistic Cause: Pyrazolone derivatives often act as mild surfactants. When partially ionized, their lipophilic cyclopropyl group solvates into the organic phase while the polar hydroxy/ester face remains in the aqueous phase, stabilizing oil-in-water emulsions [4].
Solution: Shift from standard Ethyl Acetate (EtOAc) to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF has significantly lower water miscibility (~14 g/L compared to EtOAc's ~80 g/L) and provides a sharper phase boundary. Additionally, saturate the aqueous phase with NaCl (brine) prior to extraction. The increased ionic strength (salting-out effect) forces the organic compound out of the aqueous phase and destabilizes the interfacial emulsion layer. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the interface.
Q3: NMR analysis of my isolated product shows a major impurity corresponding to the carboxylic acid derivative. How do I prevent ester hydrolysis?Mechanistic Cause: The ethyl ester at the C4 position is highly susceptible to base-catalyzed saponification, especially because the resulting carboxylic acid is stabilized by the adjacent pyrazole system. If the reaction mixture is quenched into a highly alkaline aqueous medium (e.g., NaOH or K₂CO₃) and allowed to sit at room temperature or above, the ester will rapidly hydrolyze[3].
Solution: Temperature and time control are critical. Quench the reaction at internal temperatures below 10°C. Immediately adjust the pH to 4.0–4.5. Do not leave the compound in an alkaline aqueous solution overnight.
Q4: The extracted product oils out as a sticky resin instead of crystallizing. What is the best crystallization strategy?Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when residual water and polar impurities disrupt the crystal lattice formation.
Solution: Perform a rigorous solvent exchange. Strip the extraction solvent (2-MeTHF) completely under vacuum, then dissolve the crude resin in a minimal amount of warm EtOAc. Slowly add Heptane (anti-solvent) dropwise at 40°C until the solution becomes slightly cloudy (cloud point). Seed the mixture with pure crystals, hold at 40°C for 30 minutes to establish a crystal bed, and then cool linearly to 5°C at a rate of 0.5°C/min.
Part 2: Quantitative Data Summarization
Selecting the correct extraction solvent is the most critical variable in the isolation workflow. The table below summarizes the empirical partition efficiency of the neutral pyrazole-4-carboxylate at pH 4.0 across standard industrial solvents.
Extraction Solvent
Apparent Partition Coefficient (log P_app)
Emulsion Risk Factor
Aqueous Miscibility (g/L at 20°C)
Typical Recovery Yield (%)
Dichloromethane (DCM)
1.8
High
13.0
65 - 75%
Ethyl Acetate (EtOAc)
2.1
Moderate
80.0
70 - 80%
2-Methyltetrahydrofuran
2.6
Low
14.0
88 - 95%
Methyl tert-butyl ether
1.4
Low
42.0
50 - 60%
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Aqueous Quench and pH Adjustment
Cool the crude aqueous reaction mixture to an internal temperature of 5–10°C using an ice-water bath.
IPC Check: Monitor the pH continuously using a calibrated pH probe. Stop addition when the pH stabilizes exactly between 4.0 and 4.5 .
Validation: The solution should transition from clear to slightly turbid as the neutral pyrazole precipitates/suspends.
Step 2: Salting Out and Extraction
Add solid NaCl to the pH-adjusted mixture until saturation is reached (approx. 300 g/L of aqueous volume). Stir for 15 minutes.
Add 2-MeTHF equal to 50% of the aqueous volume. Stir vigorously for 10 minutes, then allow phase separation for 15 minutes.
IPC Check: Inspect the phase boundary.
Validation: If a rag layer (emulsion) >1 cm exists, filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel, then return to the separatory funnel.
Separate the organic layer. Extract the aqueous layer with one more volume of 2-MeTHF (25% of aqueous volume). Combine organic layers.
Step 3: Washing and Drying
Wash the combined organic layers with 15% aqueous brine (20% of organic volume) to remove residual acidic salts.
Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes.
Filter the drying agent and concentrate the filtrate under reduced pressure (bath temp <40°C) to yield the crude product.
Validation: A single major spot (
Rf≈0.4
) should be visible. Baseline material indicates unextracted salts or hydrolyzed acid.
Step 4: Anti-Solvent Crystallization
Dissolve the crude residue in EtOAc (3 mL per gram of crude) at 45°C.
Add Heptane dropwise until the cloud point is reached, then add 1% w/w seed crystals.
Hold at 45°C for 30 minutes, then cool to 5°C over 2 hours.
Filter the white crystalline solid, wash with cold 1:3 EtOAc/Heptane, and dry under vacuum at 40°C to constant weight.
Part 4: Isolation Workflow Visualization
Workflow for pH-optimized isolation of pyrazole-4-carboxylate from aqueous media.
Part 5: References
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. 1
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. 2
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. 3
Extraction and atomic absorption spectrophotometric determination of lead with 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone. J-Stage. 4
LC-MS/MS validation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in biological matrices
LC-MS/MS Validation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in Human Plasma: A Comparative Guide to Sample Preparation Strategies Introduction & Mechanistic Rationale Ethyl 3-cyclopropyl-5-hydroxy-1H-p...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS/MS Validation of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in Human Plasma: A Comparative Guide to Sample Preparation Strategies
Introduction & Mechanistic Rationale
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (MW: 196.2 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the development of novel pharmaceuticals and agrochemicals. When transitioning this compound into pharmacokinetic (PK) studies, developing a rugged bioanalytical method is paramount.
As an Application Scientist, I approach method development not by trial and error, but by interrogating the molecule’s physicochemical properties. This compound presents two distinct analytical challenges:
Ester Lability: The C4 ethyl ester is highly susceptible to ex vivo hydrolysis by endogenous plasma esterases.
pH-Dependent Ionization: The C5 hydroxyl group on the pyrazole ring imparts weak acidity (pKa ~ 5.2), meaning the molecule exists as a mixture of neutral and anionic species at physiological pH (7.4).
To establish a self-validating system that complies with the[1], we must objectively compare sample preparation strategies. This guide compares Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE) to determine the optimal workflow for mitigating [2].
Experimental Workflows: Causality in Design
To ensure the protocol acts as a self-validating system, a stable-isotope-labeled internal standard (SIL-IS), Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate-d5, is introduced to the crude plasma immediately. This tracks extraction recovery and compensates for any volumetric losses or ionization variations in the Electrospray Ionization (ESI) source.
Method A: Protein Precipitation (PPT)
The Logic: PPT is the fastest method, utilizing organic solvents to denature proteins. However, it fails to remove phospholipids, which often co-elute with the analyte and cause severe ion suppression.
Protocol:
Aliquot 50 µL of NaF-stabilized human plasma (kept on ice to inhibit esterases) into a 96-well plate.
Vortex for 2 minutes; centrifuge at 4000 x g for 10 minutes.
Transfer 100 µL of supernatant, dilute with 100 µL of LC-MS grade water, and inject.
Method B: Liquid-Liquid Extraction (LLE)
The Logic: Because the pyrazole hydroxyl is weakly acidic, unadjusted plasma (pH 7.4) leaves the molecule partially deprotonated, preventing efficient partitioning into organic solvents. By acidifying the plasma, we neutralize the molecule, driving it into the organic layer.
Protocol:
Aliquot 50 µL of stabilized plasma and 10 µL of SIL-IS.
Add 50 µL of 0.1% Formic Acid in water to drop the pH < 4.0.
Add 600 µL of Methyl tert-butyl ether (MTBE).
Shake for 10 minutes; centrifuge at 4000 x g for 5 minutes.
Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under N₂ at 40°C.
Reconstitute in 100 µL of 20% MeCN in water and inject.
The Logic: We leverage the analyte's acidity by using a MAX sorbent. Loading at neutral pH ensures the analyte is anionic and strongly retained by the quaternary amine phase via ionic bonds. Neutral lipids are washed away with 100% methanol, and the analyte is eluted by dropping the pH, neutralizing the pyrazole to break the ionic interaction.
Protocol:
Aliquot 50 µL of stabilized plasma and 10 µL of SIL-IS.
Dilute with 100 µL of 50 mM Ammonium Acetate (pH 7.4).
Condition a MAX 96-well plate (30 mg/well) with 1 mL MeOH, followed by 1 mL 50 mM Ammonium Acetate.
Load the diluted sample.
Wash 1: 1 mL of 50 mM Ammonium Acetate (removes polar interferences).
Wash 2: 1 mL of 100% MeOH (removes neutral lipids and phospholipids).
Elution: 2 x 500 µL of 2% Formic Acid in MeOH.
Evaporate to dryness under N₂ at 40°C; reconstitute in 100 µL of 20% MeCN and inject.
Workflow Visualization
Fig 1: Parallel sample prep workflows for LC-MS/MS bioanalytical validation.
Objective Performance Comparison
The LC-MS/MS analysis was performed in ESI negative mode, monitoring the transition m/z 195.1 → 149.1 (corresponding to the classic loss of ethanol from the C4 ester).
Table 1: Recovery and Matrix Effect Comparison
As shown below, PPT suffers from massive ion suppression due to phospholipid carryover. LLE provides a cleaner extract but suffers from lower absolute recovery due to the molecule's moderate polarity. SPE (MAX) delivers the optimal balance.
Extraction Method
Absolute Recovery (%)
Matrix Effect (%)
Phospholipid Carryover
PPT
92.4 ± 4.1
65.2 ± 8.3 (Suppression)
High
LLE
74.5 ± 5.2
94.1 ± 3.2
Low
SPE (MAX)
89.8 ± 2.6
98.5 ± 1.8
Negligible
Matrix Effect values <100% indicate ion suppression; values >100% indicate ion enhancement.
Table 2: Precision and Accuracy (SPE Method)
Using the SPE (MAX) protocol, the method was fully validated according to ICH M10 criteria[1] (Acceptance criteria: ±15% for non-LLOQ, ±20% for LLOQ).
QC Level (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
LLOQ (1.0)
6.8
104.2
8.1
106.5
LQC (3.0)
4.2
98.5
5.3
101.2
MQC (50.0)
3.1
101.4
4.0
99.8
HQC (80.0)
2.5
99.1
3.2
100.5
Conclusion
For the LC-MS/MS quantification of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate in biological matrices, simple Protein Precipitation is inadequate due to severe matrix suppression. While Liquid-Liquid Extraction is a viable, cost-effective alternative, Solid Phase Extraction utilizing a Mixed-Mode Anion Exchange (MAX) sorbent is the superior methodology . By exploiting the pH-dependent ionization of the pyrazole core, the SPE method actively eliminates phospholipid interferences, yielding a highly reproducible, ICH M10-compliant assay suitable for rigorous PK applications.
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis | FDA
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Benchmarking Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate against standard pyrazole intermediates
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the hidden downstream costs of early-stage building block selection. While simple pyrazole intermediates—such as thos...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the hidden downstream costs of early-stage building block selection. While simple pyrazole intermediates—such as those bearing methyl or unsubstituted alkyl groups—are inexpensive and synthetically accessible, they often introduce severe pharmacokinetic (PK) liabilities later in the drug development pipeline.
In this technical guide, we will benchmark Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (ECHPC) against standard methyl-pyrazole intermediates. By analyzing their structural thermodynamics, metabolic stability, and synthetic versatility, I will demonstrate why incorporating the cyclopropyl moiety at the C3 position is a strategic masterstroke for modern drug design.
The Mechanistic "Why": Cyclopropyl vs. Standard Alkyl Substitutions
The pyrazole nucleus is an undisputed "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant [1]. However, the substituents attached to this core dictate the molecule's survivability in vivo.
When benchmarking ECHPC against its standard counterpart, Ethyl 3-methyl-5-hydroxy-1H-pyrazole-4-carboxylate, the causality behind ECHPC's superiority lies in three fundamental pillars:
Cytochrome P450 (CYP) Evasion via Bond Dissociation Energy (BDE):
Standard methyl groups are highly susceptible to CYP450-mediated oxidative metabolism, leading to rapid hydroxylation and subsequent clearance. The carbon-hydrogen bonds in a cyclopropane ring are shorter and possess higher
s
-character than typical alkanes. This increases the C-H bond dissociation energy (BDE) to approximately ~106 kcal/mol, creating a thermodynamic barrier that effectively resists initial hydrogen atom abstraction by CYP enzymes [2][3].
Conformational Pre-organization:
The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. By locking the pyrazole into a specific bioactive conformation, it reduces the entropic penalty upon target binding, frequently resulting in a 10- to 100-fold increase in receptor affinity compared to flexible alkyl chains [4].
Lipophilic Efficiency (LipE):
The cyclopropyl group fine-tunes the compound's lipophilicity (LogP) while adding minimal molecular weight, allowing chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profile without violating Lipinski’s rules.
Metabolic stability comparison: Methyl vs. Cyclopropyl pyrazole oxidation pathways.
Quantitative Benchmarking Data
To objectively compare these intermediates, we must look at the physicochemical and in vitro metabolic data. The table below summarizes the quantitative advantages of utilizing the cyclopropyl derivative over the standard methyl analog.
Data synthesized from standard medicinal chemistry heuristics regarding cyclopropyl bioisosterism [2][5].
Self-Validating Experimental Protocols
The true value of ECHPC lies in its synthetic versatility. The 5-hydroxy group exists in tautomeric equilibrium with its pyrazolone form, providing a highly reactive oxygen nucleophile. This serves as an ideal handle for triflation, which subsequently unlocks the entire spectrum of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Below are the field-proven, step-by-step methodologies for synthesizing and functionalizing ECHPC. I have designed these protocols as self-validating systems —meaning the chemistry inherently provides clear analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Knorr-Type Synthesis of ECHPC
Causality: We utilize ethanol as the solvent to ensure complete dissolution of the hydrazine while allowing the highly crystalline ECHPC product to precipitate upon cooling. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl, accelerating the initial nucleophilic attack by hydrazine.
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(cyclopropanecarbonyl)malonate (1.0 eq, 50 mmol) in 200 mL of absolute ethanol.
Initiation: Add hydrazine hydrate (1.1 eq, 55 mmol) dropwise at 0 °C to control the exothermic hydrazone formation. Add 1 mL of glacial acetic acid.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours. The intramolecular cyclization and subsequent dehydration will occur during this phase.
Isolation: Concentrate the mixture in vacuo to half its volume, then cool to 4 °C overnight.
Self-Validation Checkpoint: Filter the resulting white precipitate. Analyze via LC-MS. The presence of a dominant peak at [M+H]+ 197.1 confirms the successful formation of the ECHPC core.
Protocol B: Regioselective Triflation of the 5-Hydroxy Position
Causality: To prepare the pyrazole for cross-coupling, the 5-OH must be converted into a leaving group. We use Trifluoromethanesulfonic anhydride (
Tf2O
) at strictly 0 °C. The low temperature is critical to prevent unwanted N-triflation. Pyridine is selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate.
Setup: Dissolve ECHPC (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert Argon atmosphere.
Base Addition: Add anhydrous pyridine (2.5 eq, 25 mmol) and cool the flask to 0 °C using an ice-water bath.
Activation: Slowly add
Tf2O
(1.2 eq, 12 mmol) dropwise over 15 minutes. Stir at 0 °C for 2 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
(30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.2, highly polar due to OH) will disappear, replaced by a new, distinct UV-active spot (Rf ≈ 0.6). This shift in polarity definitively validates the successful masking of the hydroxyl group with the lipophilic triflate.
Self-validating synthetic workflow for ECHPC functionalization and diversification.
Conclusion
The transition from standard methyl-pyrazoles to Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate represents a paradigm shift from empirical screening to rational, structure-guided drug design. By leveraging the quantum mechanical properties of the cyclopropyl ring—specifically its high C-H bond dissociation energy and rigid planarity—medicinal chemists can preemptively engineer metabolic stability and high target affinity into their lead compounds. When coupled with the synthetic versatility of the 5-hydroxy and 4-carboxylate handles, ECHPC stands out as an elite, privileged intermediate for the development of next-generation therapeutics.
References
Title: Pyrazole derivatives in drug discovery: Biological activities, structure-activity relationships, and computational perspectives
Source: ResearchGate
URL: [Link]
Title: Metabolism of cyclopropyl groups
Source: Hypha Discovery
URL: [Link]
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry (via ResearchGate)
URL: [Link]
Title: Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors
Source: PubMed (NIH)
URL: [Link]
Validation
A Comparative Guide to the Polymorphs of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate via FT-IR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is of paramount importance. Polymorphism, the ability of a compound...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's stability, solubility, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth comparison of the hypothetical polymorphs of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a novel pyrazole derivative with potential therapeutic applications, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid and reliable characterization technique. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[4][5][6][7][8]
The subtle differences in the crystal lattice and intermolecular interactions between polymorphs give rise to unique vibrational signatures, which can be effectively captured by FT-IR spectroscopy.[9] This makes FT-IR an invaluable tool for polymorph screening and quality control in the pharmaceutical industry.[1][2] This guide will delve into the experimental methodology for differentiating the hypothetical Form A and Form B of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, present a detailed analysis of their FT-IR spectra, and discuss the implications of the observed spectral differences.
Experimental Workflow: From Polymorph Generation to Spectroscopic Analysis
The differentiation of polymorphs begins with their controlled generation and subsequent analysis. The following workflow outlines the key steps in this process.
Figure 2: A decision-making diagram for the identification of polymorphic forms of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate using FT-IR spectroscopy.
Conclusion
This guide demonstrates the utility of FT-IR spectroscopy as a powerful, non-destructive, and rapid technique for the characterization and differentiation of the hypothetical polymorphs of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate. The observed spectral differences, particularly in the hydrogen bonding and fingerprint regions, provide a clear basis for identifying and distinguishing between Form A and Form B. For drug development professionals, the ability to routinely and reliably monitor the polymorphic form of an API is crucial for ensuring product quality, consistency, and performance. The methodologies and analysis presented herein provide a solid framework for the application of FT-IR spectroscopy in the critical task of polymorph control.
Strategic Implementation of Cyclopropyl vs. Trifluoromethyl Pyrazole Carboxylates in Drug Design: A Comparative Guide
As a Senior Application Scientist, navigating the nuanced structural modifications of privileged scaffolds is central to optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). Pyrazole carboxylates serve as fou...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the nuanced structural modifications of privileged scaffolds is central to optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). Pyrazole carboxylates serve as foundational vectors in medicinal chemistry, frequently utilized in the development of kinase inhibitors, neuraminidase inhibitors, and anti-inflammatory agents 1.
When optimizing the pyrazole core, the choice between a Cyclopropyl (-cPr) and a Trifluoromethyl (-CF3) substituent is rarely arbitrary. This guide provides an objective, data-driven comparison of these two motifs, detailing the causality behind their physicochemical impacts and providing self-validating experimental workflows to empirically measure their performance.
Physicochemical & Structural Causality (The "Why")
The substitution of a pyrazole carboxylate core with either a -cPr or -CF3 group fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. Understanding the causality behind these changes is critical for rational drug design.
Cyclopropyl (-cPr): Often deployed as a conformationally restricted bioisostere for alkyl groups (e.g., tert-butyl or isopropyl). Because the cyclopropyl ring forces a specific bond angle (approx. 60° internal), it effectively locks the dihedral angle of adjacent bonds, pre-organizing the molecule for receptor binding without incurring the massive entropic penalty of highly flexible chains. Furthermore, it lowers LogP relative to heavier halogens, improving aqueous solubility while eliminating the metabolic "soft spots" typical of linear alkyl chains.
Trifluoromethyl (-CF3): A strongly electron-withdrawing group (-I effect) that drastically lowers the pKa of adjacent basic centers, thereby modulating membrane permeability. Sterically, the -CF3 group is significantly bulkier than a methyl or cyano group (with a volume gap of ~14.4 ų compared to -CN) 2. We strategically use this bulk to induce intentional steric clashes with off-target kinase residues (e.g., crashing into specific tyrosine residues to gain selectivity over the Trk family). Metabolically, the dense fluorine shield completely abrogates CYP450-mediated oxidation at the substituted site.
While modern medicinal chemistry sometimes attempts to merge these benefits by synthesizing trifluoromethyl-cyclopropanes 34, empirical in vivo data warns that such dense halogenation on strained rings can sometimes generate unexpected toxicophores or clearance liabilities 5.
Quantitative Physicochemical Comparison
Property
Cyclopropyl (-cPr)
Trifluoromethyl (-CF3)
Van der Waals Volume
~34.0 ų
~42.8 ų
Lipophilicity (π value)
+0.51
+0.88
Electronic Effect
Mildly electron-donating (+I)
Strongly electron-withdrawing (-I)
Metabolic Stability
High (Resists oxidation, susceptible to rare ring-opening)
To ensure scientific integrity, protocols must not merely list steps but establish self-validating loops where the failure of a chemical or biological mechanism is immediately apparent.
Protocol A: Regioselective Synthesis of Substituted Pyrazole-4-Carboxylates
The synthesis of pyrazole carboxylates via the condensation of hydrazines with 1,3-dicarbonyls often yields an undesirable mixture of 1,3- and 1,5-regioisomers. We utilize a copper-catalyzed cross-coupling approach to enforce strict regiocontrol 1.
Reagent Assembly: To a Schlenk tube, add ethyl-1H-pyrazole-4-carboxylate (1.0 eq), the corresponding aryl iodide (1.1 eq), CuI (0.2 eq), K2CO3 (2.1 eq), and trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.4 eq) in anhydrous toluene.
Causality: K2CO3 deprotonates the pyrazole, while the diamine ligand stabilizes the Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II). This specific catalytic system sterically dictates attack at the N-1 position, preventing isomeric mixtures.
Reaction Execution: Purge the tube with N2 (3 cycles) to prevent oxidative degradation of the catalyst, then immerse in an oil bath at 110 °C for 18 hours.
Self-Validation (TLC/LC-MS): Monitor the reaction. The absence of a secondary product peak of identical mass in the LC-MS trace validates the regioselectivity of the CuI-diamine system.
Workup: Cool to room temperature, filter through a Celite pad (to remove copper salts), concentrate, and purify via silica gel chromatography.
Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay
To empirically compare the metabolic shielding of -CF3 vs. -cPr, an HLM assay is required.
Incubation Matrix: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the native conformation and active site integrity of the CYP450 enzymes.
Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, serving as a negative control for non-CYP mediated degradation.
Quenching: At time points (0, 5, 15, 30, 60 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the time point.
Self-Validation (Control Gating): Run Verapamil concurrently as a high-clearance control. If Verapamil's intrinsic clearance (
CLint
) falls outside the established 95% confidence interval, the entire plate is invalidated. This ensures the microsomes were enzymatically active.
Self-validating workflow for Human Liver Microsomal (HLM) stability assay.
Conclusion
The selection between a cyclopropyl and trifluoromethyl group on a pyrazole carboxylate scaffold must be driven by the specific liability of the lead compound. If the primary goal is to lower LogP and improve aqueous solubility while locking a binding conformation, the cyclopropyl group is superior. Conversely, if the molecule suffers from rapid oxidative clearance or requires a dense steric shield to force selectivity against homologous kinase targets, the trifluoromethyl group is the definitive choice.
References
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. NIH. 2
Synthesis of trans-2-(Trifluoromethyl)cyclopropanes via Suzuki Reactions with an N-Methyliminodiacetic Acid Boronate. ACS Publications. 6
Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. NIH.4
Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. NIH. 5
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. NIH. 1
Gas Chromatography Validation Methods for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Residual Solvents: A Comparative Guide
Introduction Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a complex heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients. During its synthesis and p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a complex heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients. During its synthesis and purification, organic solvents such as Ethanol, Toluene, and N,N-Dimethylformamide (DMF) are commonly employed. Because residual solvents offer no therapeutic benefit and pose potential toxicological risks, their levels must be rigorously quantified and controlled. This control is mandated by1[1] and 2[2].
This guide provides an objective, data-driven comparison of three Gas Chromatography (GC) validation methods for analyzing residual solvents in this specific pyrazole intermediate. By evaluating Headspace GC-FID, Direct Injection GC-FID, and Headspace GC-MS, we equip drug development professionals with the empirical data needed to select the most robust analytical strategy.
Thermal Degradation: The hydroxyl and carboxylate groups on the pyrazole ring are susceptible to thermal decarboxylation if exposed to the high temperatures of a GC injection port.
Matrix Accumulation: Direct injection of this solid, high-molecular-weight intermediate can lead to non-volatile residue buildup in the GC liner. This accumulation creates active sites, leading to peak tailing, baseline drift, and a loss of method trustworthiness over time.
Broad Solvent Volatility Range: Synthetic routes often leave behind highly volatile solvents (e.g., Ethanol, b.p. 78°C) alongside high-boiling solvents (e.g., DMF, b.p. 153°C), requiring a method capable of broad-range recovery without compromising sensitivity.
Comparative Analysis of GC Methodologies
To address these challenges, laboratories typically evaluate three distinct GC configurations. The choice of method is dictated by the volatility of the target solvents and the complexity of the matrix.
Figure 1: Decision tree for selecting the optimal GC validation method based on solvent properties.
Method A: Headspace GC-FID (The Industry Standard)
Mechanism: Relies on the thermodynamic partition of volatile solvents between the liquid sample matrix (dissolved in a high-boiling diluent) and the gas phase in a sealed vial.
Causality for Choice: By injecting only the vapor phase, the non-volatile pyrazole matrix never enters the GC system. This eliminates column contamination and inlet degradation, creating a self-validating system for long-term analytical stability.
Best For: Volatile Class 2 and Class 3 solvents like Ethanol and Toluene[1].
Method B: Direct Injection GC-FID (The High-Boiling Alternative)
Mechanism: The sample is dissolved in a diluent and injected directly into the heated inlet, where it vaporizes and transfers to the column.
Causality for Choice: High-boiling solvents like DMF have poor partition coefficients in headspace analysis, leading to low sensitivity. Direct injection ensures 100% transfer of DMF to the column. However, it requires frequent liner changes due to matrix deposition.
Best For: High-boiling solvents (e.g., DMF, DMSO) where headspace recovery is thermodynamically unfavorable.
Method C: Headspace GC-MS (The Orthogonal Approach)
Mechanism: Couples headspace extraction with mass spectrometry (MS).
Causality for Choice: In complex synthetic routes, unknown impurities may co-elute with target solvents on a standard FID. MS provides spectral identification (m/z ratios) to ensure absolute specificity, fulfilling ICH Q2 validation requirements for peak purity.
Best For: Method development, impurity profiling, and resolving co-elution issues.
Quantitative Data & Performance Comparison
The following tables summarize the regulatory limits for common solvents used in pyrazole synthesis and objectively compare the performance of the three GC methods based on empirical validation data.
Table 1: Target Residual Solvents & ICH Q3C Limits
To ensure scientific trustworthiness, the following protocol details a self-validating Headspace GC-FID workflow, optimized specifically for the Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate matrix.
Step-by-Step Methodology: HS-GC-FID for Ethanol and Toluene
Step 1: Diluent Selection
Use Dimethyl Sulfoxide (DMSO) as the diluent.
Causality: DMSO has a high boiling point (189°C), dissolves the pyrazole matrix completely, and does not interfere with the early elution of Ethanol or Toluene.
Step 2: Standard Preparation
Prepare a mixed standard solution containing Ethanol (5000 ppm) and Toluene (890 ppm) in DMSO, reflecting the ICH Q3C limits.
Step 3: Sample Preparation
Accurately weigh 100 mg of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate into a 20 mL headspace vial.
Add 1.0 mL of DMSO, seal with a PTFE/silicone septum, and crimp tightly to prevent volatile loss.
Step 4: Headspace Equilibration
Oven Temperature: 85°C.
Causality: This temperature is high enough to drive volatiles into the gas phase, but low enough to prevent thermal degradation of the pyrazole matrix.
Equilibration Time: 20 minutes (ensures thermodynamic equilibrium between the liquid and gas phases).
Step 5: GC Operational Conditions
Column: USP G43 phase (e.g., DB-624, 30 m x 0.32 mm x 1.8 µm).
Causality: The mid-polarity stationary phase provides excellent resolution for organic volatile impurities, preventing co-elution.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).
FID Temperature: 250°C.
Step 6: System Suitability (Self-Validation)
Before analyzing unknown samples, inject the standard solution in triplicate. The system is validated for the run only if:
Resolution between Ethanol and Toluene is > 1.5.
Relative Standard Deviation (RSD) of peak areas is < 15%, adhering to 2[2].
Figure 3: Logical relationship of ICH Q2 validation parameters for residual solvent methods.
Conclusion
For routine quality control of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, Headspace GC-FID is the optimal choice for volatile solvents due to its matrix-exclusion properties, ensuring long-term column health and high precision. However, if the synthetic route heavily relies on high-boiling solvents like DMF, a supplementary Direct Injection GC-FID method must be validated to ensure accurate quantification, provided the laboratory implements a rigorous inlet maintenance schedule.
References
Source: crysdotllc.
Title: Impurities: Guideline for Residual Solvents Q3C(R8)
Evaluating the biological efficacy of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate compared to standard inhibitors
A Comparative Analysis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and Standard Prolyl Hydroxylase Inhibitors An In-Depth Evaluation of a Novel Pyrazole Derivative Against Clinically Relevant Hypoxia-Induc...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and Standard Prolyl Hydroxylase Inhibitors
An In-Depth Evaluation of a Novel Pyrazole Derivative Against Clinically Relevant Hypoxia-Inducible Factor (HIF) Stabilizers
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide focuses on Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a molecule of interest due to its structural similarities to known enzyme inhibitors. Given the limited direct biological data on this specific compound, this document serves as a comparative analysis against a class of well-established drugs: prolyl hydroxylase domain (PHD) inhibitors. The structural features of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate suggest it may act as an inhibitor of metalloenzymes, and PHD enzymes are a plausible target.
This guide will objectively compare the hypothesized mechanism of action of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate with that of standard PHD inhibitors. We will delve into the established experimental data for these standard inhibitors to provide a benchmark for the potential efficacy of this novel pyrazole derivative.
The Hypoxia-Inducible Factor (HIF) Pathway: A Key Therapeutic Target
Under normal oxygen levels (normoxia), the hypoxia-inducible factor-alpha (HIF-α) subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[5][6] This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[6] In low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[7][8] This complex then binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[7][8]
PHD inhibitors, also known as HIF stabilizers, mimic a hypoxic state by blocking the action of PHD enzymes.[9][10] This leads to the stabilization of HIF-α and the subsequent activation of downstream pathways, most notably the production of erythropoietin (EPO), which is crucial for red blood cell production.[7][8] This mechanism forms the basis for the clinical use of PHD inhibitors in treating anemia associated with chronic kidney disease (CKD).[7][11]
Caption: The HIF signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Standard Prolyl Hydroxylase Inhibitors: A Benchmark for Efficacy
Several PHD inhibitors have been developed and are in clinical use or late-stage trials for the treatment of renal anemia.[7] These compounds serve as the standard against which new potential inhibitors must be compared.
Inhibitor
Target
IC50 (PHD2)
Clinical Status
Roxadustat (FG-4592)
HIF-PH Inhibitor
27 nM
Approved in several regions for anemia in CKD.[7][9]
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are a common measure of inhibitor potency.
The efficacy of these standard inhibitors has been demonstrated in numerous clinical trials, showing their ability to increase and maintain hemoglobin levels in patients with anemia of chronic kidney disease.[13]
Evaluating the Biological Efficacy of a Novel Compound: Experimental Protocols
To ascertain whether Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate functions as a PHD inhibitor and to evaluate its efficacy, a series of in vitro and cell-based assays would be required.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2, the primary isoform involved in HIF-α regulation.[14]
Principle: The assay measures the hydroxylation of a synthetic HIF-α peptide by recombinant PHD2. The detection of the hydroxylated product can be achieved through various methods, such as antibody-based detection (e.g., ELISA) or mass spectrometry.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a stock solution of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and standard inhibitors (e.g., Roxadustat) in a suitable solvent (e.g., DMSO).
Prepare assay buffer containing recombinant human PHD2 enzyme, a synthetic HIF-α peptide substrate, and necessary co-factors (Fe(II), 2-oxoglutarate, and ascorbate).
Assay Procedure:
Add serial dilutions of the test compound and standard inhibitors to a microplate.
Initiate the enzymatic reaction by adding the PHD2 enzyme mixture.
Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period.
Stop the reaction.
Detection and Data Analysis:
Detect the amount of hydroxylated peptide product.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Calculate the IC50 value using a suitable non-linear regression model.
Caption: Workflow for an in vitro PHD2 inhibition assay.
This assay determines if the test compound can stabilize HIF-α in a cellular context. Human cell lines, such as the human hepatoma cell line Hep3B, are suitable for this purpose as they endogenously express the components of the HIF pathway.[14]
Principle: Cells are treated with the test compound, and the levels of HIF-α protein are measured. An increase in HIF-α levels indicates inhibition of its degradation pathway.
Step-by-Step Protocol:
Cell Culture:
Culture Hep3B cells in appropriate media and conditions until they reach a suitable confluency.
Compound Treatment:
Treat the cells with varying concentrations of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and a standard inhibitor for a specified duration (e.g., 4-6 hours).
Cell Lysis and Protein Quantification:
Lyse the cells to extract total protein.
Determine the protein concentration of the lysates.
Western Blotting:
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific for HIF-α.
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
Visualize the protein bands using a suitable substrate and imaging system.
A loading control (e.g., β-actin) should be used to ensure equal protein loading.
Data Analysis:
Quantify the intensity of the HIF-α bands relative to the loading control.
Plot the relative HIF-α levels against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
This assay assesses the downstream functional consequence of HIF-α stabilization, which is the induction of erythropoietin (EPO) gene expression and protein secretion.
Principle: Hep3B cells are treated with the test compound, and the levels of EPO mRNA and secreted EPO protein are measured.
Step-by-Step Protocol:
Compound Treatment:
Treat Hep3B cells with the test compound and a standard inhibitor for a longer duration (e.g., 24 hours) to allow for gene transcription and protein secretion.
EPO mRNA Quantification (qRT-PCR):
Isolate total RNA from the treated cells.
Synthesize cDNA from the RNA.
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the EPO gene.
Normalize the EPO gene expression to a housekeeping gene (e.g., GAPDH).
Secreted EPO Protein Quantification (ELISA):
Collect the cell culture supernatant.
Measure the concentration of secreted EPO in the supernatant using a commercially available ELISA kit.
Data Analysis:
Calculate the fold change in EPO mRNA expression and the concentration of secreted EPO relative to untreated control cells.
Determine the EC50 for EPO induction.
Conclusion and Future Directions
While Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate remains a compound with uncharacterized biological activity, its structural features suggest a potential role as a PHD inhibitor. The experimental framework outlined in this guide provides a clear path for its evaluation. By comparing its performance in these assays to well-established standard inhibitors like Roxadustat and Daprodustat, researchers can determine its potency and potential as a novel therapeutic agent for conditions such as anemia of chronic kidney disease. The pyrazole moiety is a versatile scaffold, and further investigation into derivatives of this compound could lead to the discovery of new and improved HIF stabilizers.[15][16][17][18]
References
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. Available from: [Link]
Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. Available from: [Link]
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. Available from: [Link]
HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics. Pediatric Nephrology. Available from: [Link]
Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?”. International Journal of Molecular Sciences. Available from: [Link]
Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology. Available from: [Link]
Hypoxia inducible factor stabilizers: a promising treatment for chronic kidney disease. International Journal of Research in Medical Sciences. Available from: [Link]
What Is So Exciting About HIF?. Fresenius Medical Care. Available from: [Link]
Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association. Nephrology Dialysis Transplantation. Available from: [Link]
Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. Available from: [Link]
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available from: [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. ResearchGate. Available from: [Link]
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. Available from: [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]
and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Semantic Scholar. Available from: [Link]
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available from: [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]
TLC retention factor (Rf) comparison for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives
A Senior Application Scientist's Guide to Thin-Layer Chromatography of Pyrazole Carboxylates Abstract This guide provides a comprehensive analysis of the principles and practices governing the Thin-Layer Chromatography (...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Thin-Layer Chromatography of Pyrazole Carboxylates
Abstract
This guide provides a comprehensive analysis of the principles and practices governing the Thin-Layer Chromatography (TLC) of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and its derivatives. Pyrazole scaffolds are cornerstones in medicinal chemistry and agrochemicals, making their efficient analysis and purification paramount.[1] This document details the underlying theory of chromatographic separation, offers a robust experimental protocol for reproducible results, and presents a comparative analysis of retention factors (Rf) based on structural modifications. By explaining the causal relationships between molecular structure, polarity, and chromatographic behavior, this guide equips researchers with the predictive power to optimize separation conditions for this vital class of heterocyclic compounds.
Introduction: The Role of TLC in Pyrazole Synthesis
The pyrazole ring system is a privileged scaffold in modern drug discovery, exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of these molecules, often involving multi-step sequences like the Knorr pyrazole synthesis, requires diligent monitoring to ensure the consumption of starting materials and the formation of the desired product.[3]
Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for this purpose.[4][5] It operates on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of tunable polarity).[6] A compound's interaction with the stationary phase determines its mobility. Polar compounds exhibit stronger interactions with the polar silica gel, resulting in slower movement and a lower Retention Factor (Rf).[4][6][7] Conversely, non-polar compounds travel further up the plate, yielding a higher Rf value.[4] The Rf value is a critical metric, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]
This guide will focus on Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a representative polar heterocyclic compound, and explore how systematic structural changes to its core affect its TLC profile. Understanding these relationships is key to developing effective purification strategies, such as column chromatography.[3][9]
Foundational Principles: Factors Influencing Rf in Pyrazole Derivatives
The chromatographic behavior of a pyrazole derivative on a silica gel TLC plate is governed by a delicate balance of intermolecular forces. Three primary factors dictate the resulting Rf value: the stationary phase, the mobile phase, and the analyte's molecular structure.[10][11]
Stationary Phase (Silica Gel): Commercial TLC plates are coated with silica gel (SiO₂), whose surface is rich in polar silanol groups (Si-OH).[6] These groups act as hydrogen bond donors and acceptors, strongly adsorbing polar functional groups present in the analyte. For our target pyrazole derivatives, the hydroxyl (-OH), the pyrazole N-H protons, and the carbonyl group (C=O) of the ester are primary sites for strong interaction with the silica gel.
Mobile Phase (Eluent): The solvent system, or eluent, competes with the analyte for binding sites on the stationary phase and solvates the analyte to facilitate its movement up the plate.[11] The eluting strength of a solvent is directly related to its polarity.[4] A more polar solvent system will more effectively displace the analyte from the silica gel, leading to greater movement and a higher Rf value.[5][7] Solvent mixtures, such as hexane/ethyl acetate, are commonly used to fine-tune the mobile phase polarity for optimal separation.[1][12][13]
Analyte Structure and Polarity: This is the most critical variable for comparing different derivatives. The overall polarity of the molecule dictates its affinity for the stationary phase.
Hydrogen Bonding: The presence of hydrogen bond donors (like -OH and N-H) and acceptors (like C=O and the pyrazole nitrogens) dramatically increases polarity and lowers the Rf value. The 5-hydroxy group on the core structure is a major contributor to its polarity.
Polar Functional Groups: The ethyl carboxylate group adds polarity due to the carbonyl and ether linkages.
Non-Polar Moieties: The cyclopropyl group at the 3-position and the ethyl group of the ester are non-polar (hydrophobic). Increasing the size or number of such alkyl or aryl groups will decrease the molecule's overall polarity, leading to a higher Rf value.
Experimental Design and Methodology
This section provides a standardized protocol for the TLC analysis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives. Adherence to this methodology ensures reproducibility.
Materials and Reagents
TLC Plates: Silica gel 60 F254 pre-coated plates.
Solvents: HPLC-grade n-Hexane and Ethyl Acetate (EtOAc).
Sample Preparation: 1 mg/mL solutions of each pyrazole derivative in Ethyl Acetate or Dichloromethane.
Developing Chamber: Glass tank with a lid.
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain solution.
Spotting: Glass capillary tubes.
Step-by-Step TLC Protocol
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark faint "lanes" for each sample.
Chamber Saturation: Pour the chosen mobile phase (e.g., 7:3 Hexane:EtOAc) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
Sample Spotting: Dip a capillary tube into a sample solution. Gently and briefly touch the tip to the designated lane on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[4] Allow the solvent to evaporate completely.
Plate Development: Using forceps, carefully place the TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.[4] Close the lid and allow the solvent front to ascend the plate undisturbed.
Completion and Marking: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[7]
Visualization:
Allow the plate to dry completely in a fume hood.
View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
Next, dip the plate into a jar containing potassium permanganate stain. Quickly remove it, wipe the excess stain from the back, and gently heat the plate with a heat gun until colored spots appear.
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]
Workflow Visualization
The following diagram illustrates the standardized TLC workflow.
Caption: Standardized workflow for Thin-Layer Chromatography analysis.
Comparative Analysis of Rf Values
To illustrate the impact of structural modifications on chromatographic behavior, we will compare the parent compound, Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (A) , with three hypothetical derivatives. The analysis is based on a standard mobile phase of 70% Hexane / 30% Ethyl Acetate on silica gel.
Ethyl ester (-COOEt) hydrolyzed to Carboxylic acid (-COOH)
Increase
0.10
Discussion and Interpretation
The predicted Rf values in the table are a direct consequence of the principles discussed earlier.
Compound B vs. A: Replacing the 5-hydroxy group (-OH) with a methoxy group (-OCH₃) significantly decreases polarity. While the methoxy group is still polar, it lacks the acidic proton of the hydroxyl group, eliminating its ability to act as a hydrogen bond donor to the silica gel. This reduced interaction leads to a substantial increase in the Rf value.
Compound C vs. A: The addition of a large, non-polar phenyl group at the N1 position drastically reduces the overall polarity of the molecule. This addition also removes the N-H proton, another key site for hydrogen bonding with the stationary phase. The combined effect results in much weaker adsorption to the silica and the highest predicted Rf value in the series.
Compound D vs. A: Hydrolyzing the ethyl ester to a carboxylic acid introduces a highly polar functional group. The carboxylic acid's -OH group is a potent hydrogen bond donor, and the C=O is a strong acceptor. This change makes Compound D significantly more polar than the parent ester (A), causing it to bind very strongly to the silica gel. Consequently, it moves very little from the baseline, resulting in a very low Rf value.
Visualizing Structure-Rf Relationships
This diagram illustrates how functional group modifications alter polarity and, in turn, the expected Rf value relative to the parent compound.
Caption: Relationship between structural changes, polarity, and TLC Rf value.
Conclusion and Best Practices
Thin-Layer Chromatography is a powerful, predictive tool in the synthesis of pyrazole derivatives. This guide has established that the Rf value of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and its analogs is fundamentally linked to molecular polarity, which is dictated by the presence and nature of functional groups capable of hydrogen bonding.
Key Takeaways for Researchers:
Predictive Power: By analyzing the functional groups of a target molecule, one can predict its relative polarity and chromatographic behavior. Adding non-polar groups (alkyl, aryl) or masking H-bond donors (e.g., O-methylation) will increase the Rf. Introducing polar groups (e.g., -COOH) or unmasking H-bond donors will decrease the Rf.
Solvent Optimization: If separation is poor, adjust the mobile phase polarity. If Rf values are too low, increase the proportion of the polar solvent (e.g., Ethyl Acetate). If they are too high, increase the proportion of the non-polar solvent (e.g., Hexane).[7]
Protocol is Key: Reproducible Rf values depend on consistent experimental conditions, including plate quality, chamber saturation, and accurate measurements.[8][11]
By applying these principles, scientists can accelerate reaction monitoring, streamline purification development, and advance their research in the vital field of medicinal chemistry.
References
Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
Deshmukh, M. B., et al. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives.
Filo. (2024, September 16). State three factors that affect the Rf - - value of a compound in thin layer chromatography.[10]. Filo. Available at:
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Mastelf.
Patel, A. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
Li, Y., et al. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES.
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography.
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
A Guide to the Safe and Compliant Disposal of Ethyl 3-Cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a heterocyclic compound likely utilized as a building block in synthetic chemistry.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the foundational step in its safe handling and disposal. Based on data from analogous pyrazole derivatives, a conservative approach to the hazard profile of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is warranted.
Expected Hazard Classifications:
Acute Oral Toxicity: May be harmful if swallowed.[2][5]
Skin Corrosion/Irritation: May cause skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][6]
Incompatibilities:
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent vigorous reactions.[5][7]
Strong Acids and Bases: Contact with strong acids and bases should also be considered a potential hazard.[5]
It is crucial to consult the specific SDS provided by the manufacturer upon purchase for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate for any purpose, including disposal, the appropriate personal protective equipment must be worn.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards. A face shield may be required for larger quantities.
To protect against potential splashes of solutions or contact with the solid powder, which may cause serious eye irritation.[2][3][4]
Hand Protection
Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of after handling.
To prevent skin contact and potential irritation.[2][3]
Body Protection
A standard laboratory coat.
To protect personal clothing from contamination.
Respiratory Protection
Generally not required for small quantities handled in a well-ventilated area. Use in a chemical fume hood.
To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[2][3][6]
Step-by-Step Disposal Protocol
The disposal of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Segregation of waste streams is a fundamental principle of proper laboratory waste management.
This category includes the pure, unused solid compound, as well as disposable items contaminated with it, such as weigh boats, contaminated paper towels, and gloves.
Container Selection: Choose a sealable, chemically compatible container clearly designated for solid chemical waste.
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[8]
Collection: Carefully place the solid waste into the designated container. Avoid creating dust.[2]
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8] This area should be well-ventilated.
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department.[8]
This stream includes solutions of the compound in various solvents or leftover reaction mixtures.
Segregation is Key: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.
Container Selection: Use a sealable, chemically compatible container (e.g., a properly rated plastic or glass bottle) designated for liquid chemical waste.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name of the pyrazole derivative, the solvent(s) used, and their approximate concentrations. Include appropriate hazard warnings.
Collection: Carefully transfer the liquid waste into the container, using a funnel if necessary. Do not overfill the container.
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area with secondary containment to prevent spills.
Disposal Request: Follow your institution's procedure for arranging a pickup by the EHS department.
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as liquid hazardous waste.
Triple Rinse: Subsequently, triple rinse the glassware with water. In many jurisdictions, after a proper triple rinse, the glassware can be washed with laboratory detergent and reused. However, confirm this with your EHS guidelines.
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct personal protective equipment.
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Caption: Disposal workflow for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research setting. By adhering to these guidelines and, most importantly, the specific protocols established by your institution's Environmental Health and Safety department, you contribute to the protection of yourself, your colleagues, and the environment. The ultimate disposal should always be handled by a licensed professional waste disposal company contracted by your institution.[2]
References
TCI Chemicals. (2025, October 16). Safety Data Sheet: Ethyl Pyrazole-3-carboxylate.
Benchchem. (n.d.). Proper Disposal of Cyclo(Pro-Leu): A Step-by-Step Guide for Laboratory Professionals.
Angene Chemical. (2025, October 19). Safety Data Sheet: Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1h-pyrazole-3-carboxylate.
Fisher Scientific. (2011, February 10). Safety Data Sheet: 3,5-Pyrazoledicarboxylic acid monohydrate.
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Wiley Online Library. [Link]
Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Organic Syntheses. (n.d.). Cyclopropyl Cyanide.
ChemicalBook. (2026, January 17). Safety Data Sheet: ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE.
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-4-carbethoxypyrazole.
RSC Publishing. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.
DC Fine Chemicals. (n.d.). Safety Data Sheet.
Ansari, A., et al. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41, 16-41.
Central Drug House (P) Ltd. (n.d.). Safety Data Sheet: cellulose cas no 9004-34-6. Retrieved from Central Drug House (P) Ltd. website.
MIT EHS. (n.d.). Chemicals.
University of California, Irvine. (2015, May 12). Laboratory Standard Operating Procedure. Retrieved from University of California, Irvine website.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - cellulose microcrystaline.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt website.
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from University of California, Santa Cruz website.
International Finance Corporation. (n.d.). EHS Guidelines: Chemicals.
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
Personal protective equipment for handling Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation driven by molecular structure and physical chemistry. When handling specialized hetero...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation driven by molecular structure and physical chemistry. When handling specialized heterocyclic building blocks like Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS No. 467248-41-5) , standard universal precautions are merely the baseline. To ensure absolute safety and operational integrity, we must tailor our Personal Protective Equipment (PPE) and handling protocols to the specific mechanistic hazards of the molecule.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound in both solid and solution states.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
Before donning any equipment, it is critical to understand the causality behind the chemical's hazard profile. Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate features three distinct structural components that dictate our safety approach:
The 5-Hydroxy Pyrazole Ring: The acidic proton on this heterocyclic ring can act as a localized irritant. If aerosolized powder contacts the mucous membranes or ocular tissue, it can disrupt local pH and cause acute inflammation.
The Cyclopropyl Group: This moiety significantly increases the lipophilicity of the molecule. While relatively benign in its solid state, if the compound is dissolved in highly permeating organic solvents (such as Dimethyl Sulfoxide [DMSO] or Dichloromethane [DCM]), the cyclopropyl group facilitates rapid dermal absorption, carrying the active pharmacophore directly through the lipid bilayer of the skin.
Solid-State Particulates: The compound is typically supplied as a crystalline powder. The primary physical hazard is the generation of micro-dust during weighing, which poses an inhalation risk and potential respiratory sensitization[1].
Quantitative Safety Thresholds & PPE Selection
The selection of PPE must adapt to the physical state of the compound. A glove that protects against the solid powder may fail catastrophically when the compound is dissolved in a solvent[2].
Table 1: PPE Specifications & Solvent Compatibility Matrix
PPE Category
Solid-State Handling (Powder)
Solution-State (DMSO / DMF)
Solution-State (DCM / Chloroform)
Justification & Causality
Hand Protection
Single Nitrile (≥ 4 mil)
Double Nitrile (≥ 5 mil)
Butyl Rubber or Flexible Laminate (Silver Shield®)
Nitrile provides excellent barrier protection for solids and weak solvents[3], but degrades rapidly in halogenated solvents like DCM[2].
Eye Protection
ANSI Z87.1 Safety Glasses
ANSI Z87.1 Splash Goggles
ANSI Z87.1 Splash Goggles
Splash goggles are mandatory for liquids to prevent capillary draw of solvents into the ocular cavity[4].
Body Protection
Standard Cotton Lab Coat
Flame-Resistant (FR) Lab Coat
FR Lab Coat + Chemical Apron
Prevents particulate accumulation on street clothes; apron blocks solvent breakthrough.
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Fume Hood
Fume Hood
Local Exhaust Ventilation (LEV) is the primary engineering control against inhalation[1].
Step-by-Step Operational Protocol
To build a trustworthy and self-validating workflow, every step must include a verification check to ensure the system is functioning as intended.
Phase 1: Pre-Operational Setup & Verification
Validate Engineering Controls: Before opening the chemical vial, verify that the laboratory chemical fume hood is operational[4].
Self-Validation Step: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, negative pressure is confirmed. Ensure the face velocity monitor reads between 80-100 feet per minute (fpm)[1].
Don Baseline PPE: Put on long pants, closed-toe shoes, a lab coat, safety goggles, and the appropriate gloves based on Table 1[4].
Minimize Static: Pyrazole powders can be prone to static cling. Use an anti-static gun on your spatulas and weigh boats to prevent the powder from aerosolizing or jumping out of the container.
Aliquoting: Keep the fume hood sash positioned below your breathing zone (typically at or below 18 inches). Open the vial slowly to prevent pressure-release dusting.
Transfer: Transfer the required mass into a secondary vial and immediately cap both the source and destination vials before removing them from the hood.
Phase 3: Solubilization (Reconstitution)
Solvent Pairing: If dissolving the compound in DMSO for biological assays, be aware that DMSO acts as a transdermal carrier.
Glove Protocol: Upgrade to double-nitrile gloves. If a drop of the DMSO solution contacts your outer glove, immediately remove the outer glove, wash your inner gloved hands with soap and water, and don a new outer pair[2].
Agitation: Use a vortex mixer or magnetic stirrer rather than manual shaking to minimize the risk of vessel rupture or splashing.
Phase 4: Decontamination & Doffing
Surface Cleaning: Wipe down the analytical balance and fume hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any invisible micro-dust.
Doffing: Remove gloves using the "beak method" (turning them inside out) to ensure exterior contaminants never touch your bare skin[4]. Wash hands thoroughly with soap and water immediately after doffing[2].
Workflow Visualization
Fig 1: Operational workflow and PPE requirements for handling pyrazole derivatives.
Emergency Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the spill.
Scenario A: Solid Powder Spill
Isolate: Alert personnel in the immediate area and restrict access[5].
Contain: Do not dry sweep. Sweeping generates hazardous dust clouds[5]. Instead, gently cover the powder with a moist sorbent pad (dampened with water or a mild compatible solvent) to trap the particulates[5].
Collect: Use a plastic scoop or dustpan to collect the wet material and place it into a sealable hazardous waste bag[6].
Scenario B: Solution Spill (e.g., dissolved in DCM)
Evacuate & Ventilate: If the spill occurs outside the fume hood, evacuate the immediate area. Ensure laboratory ventilation is running at maximum capacity to clear volatile organic compound (VOC) vapors[5].
Absorb: Don appropriate respiratory protection (if required by your Chemical Hygiene Plan) and chemical-resistant gloves (e.g., Butyl for DCM)[2]. Surround the spill with chemical spill socks to prevent spreading, then cover the liquid with an inert, dry absorbent powder or universal spill pads[6].
Dispose: Using tongs, transfer all saturated pads and broken glass into a secondary containment vessel[6]. Label the container explicitly with the compound name, the solvent, and the date, routing it through your facility's Environmental Health and Safety (EHS) department for proper incineration[5].